Si306
Description
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Properties
Molecular Formula |
C25H26BrClN6OS |
|---|---|
Molecular Weight |
573.9 g/mol |
IUPAC Name |
N-(3-bromophenyl)-1-(2-chloro-2-phenylethyl)-6-(2-morpholin-4-ylethylsulfanyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H26BrClN6OS/c26-19-7-4-8-20(15-19)29-23-21-16-28-33(17-22(27)18-5-2-1-3-6-18)24(21)31-25(30-23)35-14-11-32-9-12-34-13-10-32/h1-8,15-16,22H,9-14,17H2,(H,29,30,31) |
InChI Key |
TWWILBWAYDXBCM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Si306: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Si306 is a potent, ATP-competitive pyrazolo[3,4-d]pyrimidine-based small molecule inhibitor of Src family kinases (SFKs).[1][2] Primarily investigated for its therapeutic potential in aggressive cancers such as glioblastoma (GBM), this compound exerts its anti-tumor effects through the modulation of critical signaling pathways involved in cell growth, survival, invasion, and drug resistance.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling consequences, and preclinical efficacy. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Core Mechanism: Inhibition of Src Family Kinases
This compound functions as a competitive inhibitor of c-Src tyrosine kinase, with a reported Ki value of 0.13 µM.[2][4] By binding to the ATP-binding pocket of Src, this compound prevents the phosphorylation of its downstream substrates, thereby attenuating Src-mediated signaling.[1] The inhibitory effects of this compound extend to other SFK members and it has been shown to be more potent than other Src inhibitors like dasatinib (B193332) in certain GBM cell lines.[5]
Impact on Key Signaling Pathways
The inhibition of Src by this compound instigates a cascade of effects on interconnected signaling pathways crucial for glioblastoma pathogenesis.
Inhibition of Upstream and Associated Kinases
Preclinical studies have demonstrated that this compound not only inhibits Src but also affects the activity of its upstream regulators and associated kinases, including Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR).[1][3] Treatment with this compound leads to a significant reduction in the phosphorylated (active) forms of both Src and FAK.[1] Furthermore, this compound has been shown to decrease the expression of both wild-type EGFR and the constitutively active EGFRvIII mutant in GBM cells.[6]
Downstream Signaling Consequences
The suppression of Src, FAK, and EGFR activity by this compound leads to the downregulation of key downstream pro-survival and pro-proliferative pathways. Specifically, this compound treatment has been observed to decrease the phosphorylation of Extracellular signal-regulated kinase (ERK) and Protein Kinase B (AKT), two central nodes in cancer cell signaling.[1]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound:
References
- 1. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, this compound and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, this compound and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A New Strategy for Glioblastoma Treatment: In Vitro and In Vivo Preclinical Characterization of this compound, a Pyrazolo[3,4-d]Pyrimidine Dual Src/P-Glycoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Si306 Src Inhibitor: A Technical Guide to Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Si306 is a potent, ATP-competitive small molecule inhibitor of c-Src tyrosine kinase, developed from a pyrazolo[3,4-d]pyrimidine scaffold. It has demonstrated significant preclinical anti-cancer activity, particularly in models of glioblastoma (GBM), a notoriously difficult-to-treat brain tumor. A key feature of this compound is its ability to cross the blood-brain barrier, a critical attribute for targeting central nervous system malignancies.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, including quantitative data, detailed experimental methodologies, and visualization of the relevant biological pathways and experimental workflows.
Discovery and Development
This compound emerged from a focused drug discovery program aimed at developing pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors.[3][4] This scaffold is a well-established "privileged structure" in kinase inhibitor design. The development of this compound was part of a lead optimization effort from an in-house library of compounds, with structure-activity relationship (SAR) studies guiding the synthesis of derivatives with improved potency and pharmacological properties.[5]
To address the suboptimal aqueous solubility of this compound, which could limit its clinical utility, several prodrugs have been developed.[1][3] These include pro-Si306 (also referred to as CMP1 or C2), which was designed to enhance solubility and improve the pharmacokinetic profile.[1][6] More recent efforts have focused on creating theranostic prodrugs of this compound, such as ProSI-DOTA(68Ga), for concurrent diagnostic imaging and therapy.[6]
Synthesis
The synthesis of this compound and its derivatives has been reported in the scientific literature.[3][4] The general approach involves the construction of the core pyrazolo[3,4-d]pyrimidine ring system followed by the introduction of various substituents to optimize biological activity and physicochemical properties. A new prodrug of this compound, designated C3, was synthesized via a one-pot, two-step procedure starting from this compound, utilizing triphosgene (B27547) and ethylene (B1197577) glycol.[3]
Mechanism of Action
This compound functions as a competitive inhibitor of c-Src tyrosine kinase, with a reported Ki value of 0.13 µM.[7] By binding to the ATP-binding pocket of the Src kinase domain, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive cancer cell proliferation, survival, migration, and invasion.[1][7]
Beyond Src inhibition, this compound has been shown to have a dual-targeting mechanism by also inhibiting the activity of P-glycoprotein (P-gp), an ABC transporter responsible for multidrug resistance (MDR). This dual activity is particularly relevant for treating resistant cancers like glioblastoma.[2]
Signaling Pathways
Src kinase is a central node in multiple oncogenic signaling pathways. Upon activation by upstream signals from receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) or integrins, Src phosphorylates a host of downstream effector proteins. This compound's inhibition of Src leads to the downstream suppression of key signaling molecules, including Focal Adhesion Kinase (FAK) and the extracellular signal-regulated kinase (ERK).[1][8] Specifically, treatment with this compound reduces the phosphorylation of Src at its activating tyrosine residue (Tyr419 in humans) and decreases the expression of EGFR.[1][3]
Src Signaling Pathway and Point of Inhibition by this compound
Caption: this compound inhibits the Src kinase, blocking downstream signaling to FAK, ERK, and AKT.
Quantitative Preclinical Data
The preclinical evaluation of this compound has generated a substantial amount of quantitative data, demonstrating its potency and efficacy in various models.
In Vitro Kinase Inhibition
| Compound | Target | Assay Type | Result (Ki) |
| This compound | c-Src | Kinase Assay | 0.13 µM[7] |
In Vitro Anti-proliferative Activity in Glioblastoma Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound and its prodrugs has been determined in several glioblastoma cell lines.
| Compound | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| This compound (C1) | U87 | > 10 | 8.82 ± 0.9 | 3.0 ± 0.5[2] |
| U87-TxR (MDR) | - | - | 4.8 ± 0.8[2] | |
| LN-229 | - | - | 8.0 ± 1.1[2] | |
| CAS-1 | 9.87 ± 1.2 | 3.21 ± 0.8 | 1.98 ± 0.5 | |
| pro-Si306 (C2) | U87 | > 10 | 6.54 ± 0.7 | 3.0 ± 0.6 |
| CAS-1 | 7.65 ± 0.9 | 2.13 ± 0.6 | 1.02 ± 0.4 | |
| Prodrug (C3) | U87 | > 10 | > 10 | 7.54 ± 0.9 |
| CAS-1 | > 10 | 5.43 ± 0.8 | 3.21 ± 0.7 | |
| Data for C1, C2, and C3 in U87 and CAS-1 cells are from the same study; data for U87, U87-TxR, and LN-229 for this compound are from a separate study. |
| Compound | Cell Line | IC50 (µM) |
| This compound | GIN8 | 11.2 |
| GIN28 | 7.7 | |
| GCE28 | 7.2 | |
| GIN8, GIN28, and GCE28 are patient-derived glioblastoma cell lines.[9] |
In Vivo Efficacy
In an orthotopic mouse model of glioblastoma using U87 cells, a single oral treatment with this compound resulted in a 30% prolongation of survival compared to the control group.[2]
Pharmacokinetics
Following intraperitoneal injection in mice, this compound demonstrated the ability to cross the blood-brain barrier, with brain concentrations progressively increasing over 24 hours, suggesting accumulation in the brain.[2]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of this compound.
c-Src Kinase Inhibition Assay (General Protocol)
A standard in vitro kinase assay is used to determine the inhibitory activity of compounds against the c-Src enzyme.
General Workflow for c-Src Kinase Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound against c-Src kinase.
-
Reagents : Recombinant human Src kinase, a biotinylated peptide substrate, and a phospho-tyrosine antibody for detection.
-
Procedure :
-
The reaction is carried out in a 50 µL volume.
-
Varying concentrations of this compound are pre-incubated with the Src kinase.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The mixture is incubated at 30°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radioactive ATP and scintillation counting, or by antibody-based detection methods like ELISA or TR-FRET.
-
-
Data Analysis : The percentage of inhibition at each concentration of this compound is calculated relative to a no-inhibitor control. The Ki value is then determined by fitting the data to the appropriate enzyme inhibition model.
Cell Viability (MTS) Assay
-
Cell Seeding : Glioblastoma cells (e.g., U87, CAS-1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment : Cells are treated with a range of concentrations of this compound, its prodrugs, or a vehicle control (e.g., DMSO).
-
Incubation : The plates are incubated for specified durations (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition : The MTS reagent is added to each well, and the plates are incubated for a further 1-4 hours at 37°C.
-
Measurement : The absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis : The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. IC50 values are calculated using non-linear regression analysis.[3]
Western Blotting
-
Cell Lysis : After treatment with this compound for the desired time, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting :
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-Src, total Src, p-FAK, total FAK, EGFR, β-tubulin).
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-tubulin). The ratio of phosphorylated to total protein is then calculated.[1]
In Vivo Orthotopic Glioblastoma Model
-
Animal Model : Immunocompromised mice (e.g., nude mice) are used.
-
Cell Implantation : Human glioblastoma cells (e.g., U87) are stereotactically injected into the brain of the anesthetized mice.
-
Treatment : Once tumors are established (monitored, for example, by bioluminescence imaging), mice are treated with this compound (e.g., via oral gavage) or a vehicle control.
-
Monitoring : The mice are monitored for tumor growth and overall health. Survival is the primary endpoint.
-
Data Analysis : Survival curves are generated using the Kaplan-Meier method, and statistical significance between treatment groups is determined using the log-rank test.[2]
Conclusion and Future Directions
This compound is a promising preclinical candidate for the treatment of glioblastoma and potentially other cancers with activated Src signaling. Its ability to cross the blood-brain barrier and its dual action as a Src and P-gp inhibitor make it particularly attractive for CNS malignancies. The development of prodrugs and theranostic agents based on the this compound scaffold further enhances its potential for clinical translation.[10][6]
Future work will likely focus on completing the comprehensive preclinical toxicology and safety pharmacology studies required for an Investigational New Drug (IND) application. Further optimization of drug delivery systems, such as the use of targeted liposomes, may also improve the therapeutic index of this compound.[7] While no clinical trials for this compound in cancer treatment are currently active, its robust preclinical data package suggests that it is a strong candidate for future clinical investigation.[11]
References
- 1. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, this compound and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Survival Effect of this compound and Its Derivatives on Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. art.torvergata.it [art.torvergata.it]
- 5. mdpi.com [mdpi.com]
- 6. Early investigation of a novel this compound theranostic prodrug for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, this compound and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Si306 on FAK Phosphorylation in Glioblastoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The intricate signaling networks that drive its progression are key targets for novel therapeutic strategies. Among these, the Focal Adhesion Kinase (FAK) signaling pathway, a critical regulator of cell proliferation, survival, and migration, is frequently dysregulated in GBM. Si306, a pyrazolo[3,4-d]pyrimidine derivative, has emerged as a potent inhibitor of Src family kinases (SFKs), which are known upstream regulators of FAK. This technical guide synthesizes the current understanding of the this compound's effects on glioblastoma, with a specific focus on its indirect impact on FAK phosphorylation through Src inhibition. While direct quantitative data on this compound-mediated FAK dephosphorylation is still emerging, this paper will detail the established Src-FAK signaling axis in GBM, present the known anti-tumor effects of this compound, provide detailed experimental protocols for assessing FAK phosphorylation, and offer a visual representation of the involved molecular pathways.
Introduction to FAK Signaling in Glioblastoma
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction from integrins and growth factor receptors to the cell interior, thereby regulating key cellular processes implicated in cancer progression.[1] In glioblastoma, FAK expression and activity are often elevated, correlating with increased tumor malignancy and invasiveness.[1] Activated FAK, particularly through autophosphorylation at tyrosine 397 (Y397), creates a high-affinity binding site for the SH2 domain of Src family kinases.[2] This interaction leads to the formation of a dual kinase complex, resulting in the full activation of both FAK and Src, and the subsequent phosphorylation of multiple downstream targets that promote cell proliferation, survival, and migration.[2]
The FAK signaling network is a central node in glioblastoma pathogenesis, integrating signals from various cell surface receptors, including integrins and the Epidermal Growth Factor Receptor (EGFR).[1] Given its central role, FAK has become an attractive therapeutic target in glioblastoma.
This compound: A Src Family Kinase Inhibitor with Anti-Glioblastoma Activity
This compound is a small molecule inhibitor belonging to the pyrazolo[3,4-d]pyrimidine class of compounds, which has demonstrated significant efficacy as an ATP-competitive inhibitor of Src family kinases.[3][4] As Src is a direct upstream activator of FAK, the inhibition of Src by this compound is anticipated to have significant downstream consequences on FAK signaling.
Mechanism of Action
This compound exerts its anti-tumor effects in glioblastoma primarily through the inhibition of Src.[3] This inhibition disrupts the downstream signaling cascades that are crucial for tumor growth and survival. Notably, this compound has been shown to reduce the expression of EGFR and its constitutively active mutant form, EGFRvIII, which are key drivers in a subset of glioblastomas.[3] Furthermore, studies have indicated that this compound treatment leads to a reduction in FAK expression, suggesting a multi-faceted impact on the FAK signaling axis.[5]
Quantitative Data on this compound Effects in Glioblastoma
The following tables summarize the available quantitative data on the biological effects of this compound and its derivatives in glioblastoma cell lines.
| Cell Line | Compound | IC50 Value (µM) | Exposure Time | Reference |
| U87 | This compound | ~3 | 72 hours | [4] |
| U87-TxR | This compound | 4.8 | 72 hours | [4] |
| LN-229 | This compound | 8.0 | 72 hours | [4] |
| U87 | pro-Si306 | ~3 | 72 hours | [4] |
| U87-TxR | pro-Si306 | ~3 | 72 hours | [4] |
| LN-229 | pro-Si306 | Not specified | 72 hours | [4] |
| Table 1: IC50 Values of this compound and its Prodrug in Glioblastoma Cell Lines. |
| Cell Line | Compound | Concentration (µM) | Effect on Cell Viability | Exposure Time | Reference |
| CAS-1 | This compound (C1) | 1-10 | Time and concentration-dependent decrease | 24, 48, 72 hours | [3] |
| U87 | This compound (C1) | 1-10 | Time and concentration-dependent decrease | 24, 48, 72 hours | [3] |
| CAS-1 | C2 (prodrug) | 1-10 | Time and concentration-dependent decrease | 24, 48, 72 hours | [3] |
| U87 | C2 (prodrug) | 1-10 | Time and concentration-dependent decrease | 24, 48, 72 hours | [3] |
| CAS-1 | C3 (prodrug) | 1-10 | Time and concentration-dependent decrease | 24, 48, 72 hours | [3] |
| U87 | C3 (prodrug) | 1-10 | Time and concentration-dependent decrease | 24, 48, 72 hours | [3] |
| GL261 | Compound 2 (prodrug) | 0.6, 6, 12.5 | Drastic reduction | 72 hours | [6] |
| U87MG | Compound 2 (prodrug) | 0.6, 6, 12.5 | Drastic reduction | 72 hours | [6] |
| Table 2: Effect of this compound and its Derivatives on Glioblastoma Cell Viability. |
| Cell Line | Compound | Concentration (µM) | Effect on EGFR Expression | Exposure Time | Reference |
| U87 (EGFRwt) | This compound, C2, C3 | 10 | Marked reduction | 48 hours | [7] |
| CAS-1 (EGFRvIII) | This compound, C2, C3 | 10 | Marked reduction | 48 hours | [7] |
| Table 3: Effect of this compound and its Derivatives on EGFR Expression. |
Experimental Protocols
Assessment of FAK Phosphorylation by Western Blotting
This protocol provides a general framework for assessing the phosphorylation status of FAK at Y397 in glioblastoma cells following treatment with this compound.
4.1.1. Cell Culture and Treatment:
-
Culture U87MG or other suitable glioblastoma cell lines in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 100 mm plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
4.1.2. Cell Lysis and Protein Quantification:
-
Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA (Bicinchoninic acid) protein assay kit.
4.1.3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-10% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-FAK (Y397) (e.g., from Cell Signaling Technology or Thermo Fisher Scientific) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total FAK and a loading control protein such as β-actin or GAPDH.
4.1.4. Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-FAK signal to the total FAK signal to determine the relative phosphorylation level.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Survival Effect of this compound and Its Derivatives on Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Survival Effect of this compound and Its Derivatives on Human Glioblastoma Cells | MDPI [mdpi.com]
Si306: A Novel Src Inhibitor Modulating EGFR Expression in Glioblastoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat solid tumors, characterized by rapid proliferation, invasion, and profound resistance to conventional therapies. A key signaling pathway frequently dysregulated in GBM involves the Epidermal Growth Factor Receptor (EGFR), which, upon activation, drives tumor growth and survival. Si306, a novel pyrazolo[3,4-d]pyrimidine-based compound, has emerged as a promising therapeutic agent that targets the Src family kinases (SFKs). Emerging evidence indicates that this compound exerts its anti-cancer effects in glioblastoma, in part, by reducing the expression of both wild-type EGFR (EGFR-WT) and its constitutively active mutant, EGFRvIII. This technical guide provides a comprehensive overview of the current understanding of this compound's regulation of EGFR expression, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways.
Core Mechanism of Action: Src Inhibition Leading to Reduced EGFR Expression
This compound is a potent inhibitor of Src, a non-receptor tyrosine kinase that plays a pivotal role in numerous cellular processes, including proliferation, survival, and migration. In glioblastoma, Src activity is often upregulated and has been implicated as an upstream regulator of EGFR signaling. The primary mechanism by which this compound is understood to reduce EGFR expression is through the inhibition of Src kinase activity. This inhibition is hypothesized to lead to a downstream reduction in the transcription of the EGFR gene. While the precise transcription factors and regulatory elements involved are still under investigation, historical studies have shown that the expression of the Src oncogene can cause a marked reduction in the steady-state levels of EGFR mRNA, suggesting a direct link between Src activity and EGFR gene expression.
The anti-survival effects of this compound and its derivatives in glioblastoma cells are directly associated with the reduction in both EGFR-WT and EGFRvIII protein levels. This suggests that by diminishing the cellular levels of this critical receptor, this compound can effectively attenuate a major driver of glioblastoma pathogenesis.
Data Presentation: Quantitative Effects of this compound on Cell Viability and EGFR Expression
The following tables summarize the key quantitative findings from studies investigating the effects of this compound and its derivatives on glioblastoma cell lines.
Table 1: IC50 Values of this compound and Derivatives in Glioblastoma Cell Lines
| Compound | Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |
| This compound (C1) | CAS-1 | ~10 | >5 | >5 |
| U87 | >10 | >10 | ~3 | |
| Prodrug (C2) | CAS-1 | >5 | ~4 | ~3 |
| U87 | >10 | ~8 | ~5 | |
| Prodrug (C3) | CAS-1 | >5 | >5 | ~4 |
| U87 | >10 | >10 | >10 |
Data extracted from Povero et al., Pharmaceutics, 2022.
Table 2: Quantitative Analysis of EGFR Protein Expression Following Treatment with this compound and Derivatives
| Cell Line | EGFR Variant | Treatment (10 µM) | Time (h) | Protein Reduction (%) |
| CAS-1 | EGFRvIII | This compound (C1) | 24 | ~70 |
| 48 | ~95 | |||
| Prodrug (C2) | 24 | ~70 | ||
| 48 | ~95 | |||
| Prodrug (C3) | 24 | ~70 | ||
| 48 | ~95 | |||
| U87 | EGFR-WT | This compound (C1) | 48 | ~30-35 |
| Prodrug (C2) | 48 | ~30-35 | ||
| Prodrug (C3) | 48 | ~30-35 |
Data estimated from immunoblot analyses presented in Povero et al., Pharmaceutics, 2022.[1][2]
Experimental Protocols
Detailed, step-by-step protocols for the key experiments cited are provided below.
Cell Culture and Drug Treatment
-
Cell Lines:
-
U87-MG: Human glioblastoma cell line expressing wild-type EGFR.
-
CAS-1: Human glioblastoma cell line expressing the EGFRvIII mutant.
-
-
Culture Conditions:
-
Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
-
Drug Preparation and Application:
-
This compound and its derivatives are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.
-
For experiments, stock solutions are diluted in complete culture medium to the desired final concentrations (e.g., 4 µM and 10 µM).
-
Control cells are treated with an equivalent volume of DMSO.
-
Cells are treated for specified durations (e.g., 24 or 48 hours) before harvesting for analysis.
-
Western Blotting for EGFR Expression
-
Cell Lysis:
-
After drug treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed in a suitable lysis buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors.
-
Lysates are scraped from the culture plates, collected, and clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
The total protein concentration of the supernatants is determined using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 30-50 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8% or 10% polyacrylamide gel.
-
Proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody specific for EGFR (for U87 cells) or EGFRvIII (for CAS-1 cells). A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used.
-
The membrane is washed three times with TBST for 10 minutes each.
-
The membrane is then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody directed against the host species of the primary antibody.
-
After another series of washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
-
Densitometric Analysis:
-
The intensity of the EGFR and loading control bands is quantified using image analysis software (e.g., ImageJ).
-
The expression of EGFR is normalized to the corresponding loading control to account for any variations in protein loading.
-
Mandatory Visualizations
Signaling Pathway of this compound Action on EGFR Expression
Caption: Proposed mechanism of this compound-mediated downregulation of EGFR expression.
Experimental Workflow for Assessing this compound Effect on EGFR Expression
Caption: Workflow for Western blot analysis of EGFR expression after this compound treatment.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for glioblastoma by targeting the Src kinase, which in turn leads to a significant reduction in the expression of the critical oncogenic driver, EGFR. The available data clearly demonstrates the dose- and time-dependent decrease in both EGFR-WT and EGFRvIII protein levels in glioblastoma cells, correlating with reduced cell survival.
Future research should focus on several key areas to further elucidate the therapeutic potential of this compound:
-
Transcriptional Mechanism: Direct quantification of EGFR mRNA levels following this compound treatment is necessary to definitively confirm that the reduction in EGFR expression occurs at the transcriptional level.
-
Downstream Signaling: A detailed analysis of the phosphorylation status of key downstream effectors of EGFR signaling, such as Akt and ERK, following this compound treatment would provide a more complete picture of the functional consequences of reduced EGFR expression.
-
In Vivo Efficacy: While preclinical studies have shown promise, further in vivo studies are needed to assess the efficacy of this compound in orthotopic glioblastoma models and to evaluate its ability to cross the blood-brain barrier.
References
The Role of Si306 in Inhibiting Glioblastoma Cell Invasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat solid tumors, primarily due to its highly invasive nature. The small molecule Si306, a pyrazolo[3,4-d]pyrimidine derivative, has emerged as a promising inhibitor of glioblastoma cell invasion. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in modulating key signaling pathways that govern cancer cell motility and invasion. We present a compilation of quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visual representations of its molecular targets and experimental workflows to support further research and development in this area.
Introduction
Glioblastoma is characterized by diffuse infiltration of tumor cells into the surrounding brain parenchyma, rendering complete surgical resection virtually impossible and leading to high rates of tumor recurrence. Therefore, targeting the molecular machinery driving glioblastoma cell invasion is a critical therapeutic strategy. This compound has been identified as a potent inhibitor of Src family kinases (SFKs), which are non-receptor tyrosine kinases that play a pivotal role in regulating cell adhesion, migration, and invasion.[1][2][3] By targeting Src, this compound disrupts downstream signaling cascades essential for the invasive phenotype of glioblastoma cells. This document serves as a comprehensive resource for researchers investigating this compound and its potential as an anti-invasive agent for glioblastoma.
Quantitative Data on this compound Efficacy
The efficacy of this compound in inhibiting glioblastoma cell viability and invasion has been quantified across various cell lines. The following tables summarize the key data points from published studies.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Assay | Reference |
| U87 | ~3 | MTT Assay (72h) | [4] |
| U87-TxR | 4.8 | MTT Assay (72h) | [4] |
| LN-229 | 8.0 | MTT Assay (72h) | [4] |
| CAS-1 | < 3 | MTT Assay (72h) | [3] |
| Primary GBM-4 | Data not available | MTT Assay | [2] |
| Primary GBM-5 | Data not available | MTT Assay | [2] |
| Primary GBM-6 | Data not available | MTT Assay | [2] |
Table 2: Inhibition of Glioblastoma Cell Invasion by this compound
| Cell Line | This compound Concentration (µM) | Invasion Inhibition (%) | Assay | Reference |
| U87 | 5 | Significant | Transwell Assay | [5] |
| U87-TxR | 5 | Significant | Transwell Assay | [5] |
Core Signaling Pathway of this compound Action
This compound exerts its anti-invasive effects primarily through the inhibition of the Src signaling pathway. Src is a central node that integrates signals from various cell surface receptors, including Epidermal Growth Factor Receptor (EGFR), and relays them to downstream effectors that control cell migration and invasion.[2][3] A key downstream target of Src is Focal Adhesion Kinase (FAK), which is crucial for the assembly and disassembly of focal adhesions, structures that mediate cell-extracellular matrix interactions and are essential for cell movement.[2]
By inhibiting the phosphorylation and activation of Src, this compound leads to a downstream reduction in the phosphorylation of FAK.[2] This disruption of the Src-FAK signaling axis impairs the dynamic regulation of focal adhesions, thereby inhibiting the ability of glioblastoma cells to invade the surrounding tissue. Furthermore, a link between Src inhibition by this compound and the downregulation of EGFR expression has been observed, suggesting a broader impact on oncogenic signaling in glioblastoma.[3]
Caption: this compound inhibits the phosphorylation of Src, disrupting the downstream activation of FAK and ultimately suppressing glioblastoma cell invasion.
Experimental Protocols
To facilitate the study of this compound and its effects on glioblastoma cell invasion, detailed protocols for key in vitro assays are provided below.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Glioblastoma cells (e.g., U87, U251)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold, serum-free medium (the dilution factor should be optimized, a 1:3 dilution is a common starting point).[6]
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.
-
Incubate at 37°C for at least 4-6 hours to allow for gelling.
-
-
Cell Preparation:
-
Culture glioblastoma cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.[1]
-
-
Assay Setup:
-
Add 500-750 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add this compound at the desired concentrations to the upper chamber. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane by incubating with methanol (B129727) for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the migrated cells in several random fields under a microscope. Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance measured.[1]
-
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins, such as Src, p-Src, FAK, and p-FAK.
Materials:
-
Glioblastoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Src, p-Src, FAK, p-FAK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat glioblastoma cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on glioblastoma cell invasion.
Caption: A general workflow for investigating the anti-invasive properties of this compound on glioblastoma cells.
Conclusion
This compound represents a promising therapeutic candidate for targeting glioblastoma invasion. Its mechanism of action, centered on the inhibition of the Src-FAK signaling axis, provides a strong rationale for its development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and similar compounds in the fight against glioblastoma. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential combination therapies to enhance its anti-tumor activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Survival Effect of this compound and Its Derivatives on Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Strategy for Glioblastoma Treatment: In Vitro and In Vivo Preclinical Characterization of this compound, a Pyrazolo[3,4-d]Pyrimidine Dual Src/P-Glycoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. snapcyte.com [snapcyte.com]
Si306 and the Blood-Brain Barrier: A Technical Guide to Permeability and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the blood-brain barrier (BBB) permeability of Si306, a promising pyrazolo[3,4-d]pyrimidine derivative and Src tyrosine kinase inhibitor under investigation for the treatment of glioblastoma. This document summarizes available quantitative and qualitative data, details relevant experimental protocols, and explores the mechanistic interplay between this compound's molecular target and the regulation of the BBB.
This compound Blood-Brain Barrier Permeability: A Summary of Findings
The ability of a therapeutic agent to effectively cross the BBB is a critical determinant of its efficacy in treating central nervous system (CNS) malignancies like glioblastoma. Studies on this compound and its prodrugs have presented somewhat nuanced findings regarding its BBB permeability.
Initial in vitro assessments of a nonradioactive prodrug of this compound (referred to as compound 2) indicated "slight" passive permeability across the blood-brain barrier.[1][2] This was determined using a Parallel Artificial Membrane Permeability Assay (PAMPA), a common high-throughput screening method for predicting passive diffusion.[1][2]
In contrast, in vivo studies in murine models have demonstrated that this compound is capable of crossing the BBB and accumulating in the brain.[3][4] Following both intravenous and oral administration, this compound has been detected in brain tissue.[3][4] One study noted a progressive increase in brain concentration of this compound over a 24-hour period after intraperitoneal injection.[3] Furthermore, a prodrug of this compound, pro-Si306, was found to deliver a higher concentration of the active this compound to the brain compared to the administration of this compound itself, highlighting the potential of prodrug strategies to enhance CNS delivery.[4]
While these in vivo findings confirm the brain penetration of this compound, specific quantitative measures such as the brain-to-plasma concentration ratio (Kp) have not been reported in the available literature. The discrepancy between the "slight" passive permeability observed in vitro and the confirmed brain uptake in vivo may suggest the involvement of other factors, such as active transport mechanisms or the modulation of BBB integrity by this compound itself, particularly in the context of a pathological state like glioblastoma.
Quantitative Data
Although specific BBB permeability coefficients are not publicly available, pharmacokinetic data from in vivo studies in mice provide valuable context for the distribution of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (25 mg/kg) | Oral (50 mg/kg) |
| Cmax | - | 2.97 µg/mL |
| Tmax | 5 min | 1.5 h |
| AUC | Similar to oral administration | Similar to i.v. administration |
| t1/2 | 5.15 h | 5.96 h |
| Oral Bioavailability | - | 33.3% |
Data sourced from a pharmacokinetic study in mice.[3][4]
Experimental Protocols
Detailed experimental protocols for the assessment of this compound's BBB permeability are not fully disclosed in all publications. However, based on the available literature, the following methodologies have been employed or are relevant for such studies.
In Vitro: Parallel Artificial Membrane Permeability Assay (PAMPA)
The "slight" passive permeability of a this compound prodrug was determined using a PAMPA-BBB assay.[1][2] This assay models the passive diffusion across the BBB.
General PAMPA-BBB Protocol:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent like dodecane) to form an artificial membrane that mimics the lipid composition of the BBB.[5][6][7][8]
-
Donor and Acceptor Compartments: The filter plate (donor compartment) is placed in a 96-well plate (acceptor compartment) containing a buffer solution (e.g., phosphate-buffered saline at pH 7.4).
-
Compound Addition: A solution of the test compound (e.g., this compound) is added to the donor wells.
-
Incubation: The plate assembly is incubated for a defined period, allowing the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (V_A / (Area × Time)) × ([Drug]_acceptor / [Drug]_donor)
Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
In Vivo: Pharmacokinetic and Brain Distribution Studies in Mice
In vivo studies confirming the brain penetration of this compound involved the administration of the compound to mice followed by the analysis of plasma and brain tissue concentrations.[3][4]
Protocol for In Vivo Administration and Tissue Collection:
-
Compound Formulation: this compound is dissolved in a vehicle suitable for in vivo administration. A previously reported vehicle consists of Tween80 (10% v/v), benzyl (B1604629) alcohol (1% v/v), and a 10 mM solution of citric acid.[4]
-
Animal Model: Male BALB/c mice are typically used.[4]
-
Administration: this compound is administered via the desired route (e.g., intravenous injection at 25 mg/kg or oral gavage at 50 mg/kg).[3][4]
-
Sample Collection: At various time points post-administration, blood and brain tissue are collected from euthanized animals.
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
Quantitative Analysis: The concentration of this compound in plasma and brain homogenates is determined by a validated analytical method, such as LC-MS/MS.
Mechanistic Insights: Src Inhibition and BBB Regulation
This compound is a potent inhibitor of Src, a non-receptor tyrosine kinase.[9][10] The Src signaling pathway plays a significant role in regulating the integrity of the blood-brain barrier, suggesting that this compound may influence its own passage into the CNS.
The BBB is formed by a tightly sealed monolayer of brain endothelial cells, connected by tight junctions (TJs) and adherens junctions. The proteins that constitute these junctions, such as occludin and zonula occludens-1 (ZO-1), are crucial for maintaining the barrier function.
Src kinase is a downstream effector of vascular endothelial growth factor (VEGF) signaling, a key regulator of vascular permeability.[11][12][13] Activation of the VEGF/Src pathway can lead to the phosphorylation of TJ proteins, resulting in their disassembly and an increase in BBB permeability.[14][15]
By inhibiting Src, this compound has the potential to counteract VEGF-mediated increases in BBB permeability. In pathological conditions such as glioblastoma, where the BBB is often compromised and VEGF levels can be elevated, the Src-inhibitory activity of this compound may help to normalize barrier function. Conversely, in a healthy brain, the role of basal Src activity in maintaining BBB integrity is complex and not fully elucidated.
Visualizations
Experimental Workflow for In Vivo Brain Distribution Study
References
- 1. Early investigation of a novel this compound theranostic prodrug for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Strategy for Glioblastoma Treatment: In Vitro and In Vivo Preclinical Characterization of this compound, a Pyrazolo[3,4-d]Pyrimidine Dual Src/P-Glycoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Parallel artificial membrane permeability assay for blood-brain permeability determination of illicit drugs and synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Secure Verification [imagine.imgge.bg.ac.rs]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Vascular Endothelial Growth Factors Enhance the Permeability of the Mouse Blood-brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of Src activity decreases tyrosine phosphorylation of occludin in brain capillaries and attenuates increase in permeability of the blood-brain barrier after transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Foundational Research on pro-Si306: A Soluble Prodrug Strategy for a Novel Src Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on pro-Si306, a soluble prodrug of the novel Src tyrosine kinase inhibitor, Si306. The development of pro-Si306 aims to overcome the therapeutic limitations imposed by the low aqueous solubility of the parent compound, thereby enhancing its potential as an anticancer agent, particularly for challenging malignancies such as glioblastoma.
Introduction
This compound is a potent pyrazolo[3,4-d]pyrimidine-based inhibitor of Src, a non-receptor tyrosine kinase frequently implicated in cancer cell proliferation, survival, and metastasis.[1][2] Despite its promising anticancer activity, the clinical development of this compound has been hampered by its suboptimal aqueous solubility.[1][3] To address this limitation, various prodrug strategies have been employed, leading to the development of more soluble derivatives, collectively referred to as pro-Si306. These prodrugs are designed to improve the pharmacokinetic profile of this compound while retaining its potent biological activity upon conversion to the active parent drug within the body. This document summarizes the key preclinical data, experimental methodologies, and underlying scientific principles of the pro-Si306 platform.
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on this compound and its prodrugs.
Table 1: In Vitro Efficacy of this compound and its Prodrugs in Glioblastoma Cell Lines
| Compound | Cell Line | Time Point | IC50 (µM) | Reference |
| This compound (C1) | U87 | 72h | ~3 | [4] |
| pro-Si306 | U87 | 72h | ~3 | [4] |
| This compound (C1) | U87-TxR | 72h | 4.8 | [4] |
| pro-Si306 | U87-TxR | 72h | Unchanged from U87 | [4] |
| This compound (C1) | LN-229 | 72h | 8.0 | [4] |
| pro-Si306 | LN-229 | 72h | Not specified | [4] |
| This compound (C1) | CAS-1 | 24h | >10 | [5] |
| This compound (C1) | CAS-1 | 48h | ~7 | [5] |
| This compound (C1) | CAS-1 | 72h | ~5 | [5] |
| pro-Si306 (C2) | CAS-1 | 24h | ~8 | [5] |
| pro-Si306 (C2) | CAS-1 | 48h | ~5 | [5] |
| pro-Si306 (C2) | CAS-1 | 72h | ~3 | [5] |
| pro-Si306 (C3) | CAS-1 | 24h | >10 | [5] |
| pro-Si306 (C3) | CAS-1 | 48h | ~9 | [5] |
| pro-Si306 (C3) | CAS-1 | 72h | ~7 | [5] |
Table 2: P-glycoprotein (P-gp) Inhibition and Cytochrome P450 (CYP) Interaction
| Compound | Assay | Result | Concentration | Reference |
| This compound | P-gp Inhibition (Rho 123 accumulation) | Concentration-dependent increase | Not specified | [4] |
| pro-Si306 | P-gp Inhibition (Rho 123 accumulation) | Concentration-dependent increase | Not specified | [4] |
| This compound | CYP3A4 Inhibition | ~20% (not significant) | 50 µM | [4] |
| pro-Si306 | CYP3A4 Inhibition | ~ -15% (inhibition) | Not specified | [4] |
Experimental Protocols
Synthesis of pro-Si306 (C3 Derivative)
A one-pot, two-step procedure was utilized for the synthesis of the C3 prodrug of this compound.[5] The process begins by adding trisphosgene to a pre-cooled solution of this compound.[5] Following this initial reaction, ethylene (B1197577) glycol is introduced, and the reaction mixture is stirred at room temperature, yielding the C3 prodrug with a good yield.[5]
Cell Viability Assays
The anti-proliferative effects of this compound and its prodrugs were assessed using standard cell viability assays. Human glioblastoma cell lines, such as U87 and CAS-1, were treated with increasing concentrations of the compounds (typically in the range of 1-10 µM) for various time points (24, 48, and 72 hours).[5] Cell viability was then determined using a colorimetric assay, such as the MTT or SRB assay, to calculate the half-maximal inhibitory concentration (IC50).
Western Blot Analysis for Signaling Pathway Modulation
To elucidate the mechanism of action, western blotting was performed to analyze the expression and phosphorylation status of key proteins in the Src signaling pathway. Glioblastoma cells were treated with this compound or its prodrugs for specified durations. Subsequently, cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of Src, FAK, and EGFR.[2][5]
P-glycoprotein (P-gp) Inhibition Assay
The ability of this compound and pro-Si306 to inhibit the P-gp efflux pump was evaluated using a rhodamine 123 (Rho 123) accumulation assay.[4] P-gp overexpressing cells were incubated with the test compounds in the presence of Rho 123, a fluorescent P-gp substrate. The intracellular accumulation of Rho 123 was then measured by flow cytometry or fluorescence microscopy. An increase in intracellular fluorescence compared to control cells indicates inhibition of P-gp function.[4]
Visualizations
Signaling Pathway of pro-Si306 Action
Caption: Mechanism of action of pro-Si306.
Experimental Workflow for pro-Si306 Evaluation
Caption: General experimental workflow for pro-Si306.
Logical Relationship of the pro-Si306 Strategy
Caption: Rationale for the pro-Si306 prodrug approach.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Early investigation of a novel this compound theranostic prodrug for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Strategy for Glioblastoma Treatment: In Vitro and In Vivo Preclinical Characterization of this compound, a Pyrazolo[3,4-d]Pyrimidine Dual Src/P-Glycoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Survival Effect of this compound and Its Derivatives on Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical In Vivo Characterization of Si306: A Technical Overview
Introduction: Si306 is a pyrazolo[3,4-d]pyrimidine derivative identified as a potent, ATP-competitive inhibitor of c-Src tyrosine kinase (Ki of 0.13 µM).[1] It has demonstrated significant antitumor activity in preclinical models of glioblastoma (GBM) and neuroblastoma (NB).[2][3] As a dual inhibitor of both Src and the P-glycoprotein (P-gp) efflux pump, this compound presents a promising strategy for treating multidrug-resistant (MDR) cancers, particularly those within the central nervous system, due to its ability to cross the blood-brain barrier (BBB).[3][4][5][6][7] However, its clinical development has been challenged by low aqueous solubility, prompting research into novel drug delivery systems.[1][2][8] This guide provides a comprehensive summary of the in vivo preclinical data for this compound, detailing its efficacy, pharmacokinetics, safety profile, and the experimental protocols used for its characterization.
Pharmacodynamic Profile: In Vivo Efficacy
This compound has shown significant anti-tumor effects in various in vivo models, both as a standalone agent and in combination with other therapies.
Glioblastoma (GBM): In orthotopic xenograft models using U87 glioblastoma cells, a single oral treatment with this compound was shown to prolong the survival of mice by 30%.[3] Furthermore, when combined with radiotherapy, this compound strongly potentiated the suppression of U87 xenograft growth in nude mice compared to either treatment alone.[3] The ability of this compound to penetrate the brain is a key factor in its efficacy against GBM; following intraperitoneal (i.p.) injection, its concentration in the brain progressively increased over 24 hours, suggesting accumulation in the target tissue.[3]
Neuroblastoma (NB): In a subcutaneous neuroblastoma animal model, oral administration of this compound resulted in a delay in tumor growth.[2] To address the compound's low water solubility and improve its therapeutic index, this compound was encapsulated in anti-GD2-immunoliposomes. This targeted delivery strategy significantly enhanced this compound's tumor uptake in IMR-32 tumor-bearing mice compared to free this compound or untargeted liposomes.[1][2] This enhanced delivery translated into a significant increase in the survival of mice treated with the GD2-targeted liposomal formulation (GD2-LP[this compound]).[2]
Table 1: Summary of In Vivo Efficacy Studies
| Cancer Model | Animal Model | Treatment | Dosing | Key Findings | Reference |
| Glioblastoma (U87) | Orthotopic Nude Mice | This compound (oral) | Single dose | Prolonged survival by 30% | [3] |
| Glioblastoma (U87) | Subcutaneous Nude Mice | This compound + Radiotherapy | N/A | Potentiated suppression of tumor growth | [3] |
| Neuroblastoma (IMR-32) | Subcutaneous | This compound (oral) | N/A | Delayed tumor growth | [2] |
| Neuroblastoma (IMR-32) | Orthotopic | GD2-LP[this compound] (i.v.) | 25 mg/kg | Significant increase in survival | [2] |
| Neuroblastoma (IMR-32) | Subcutaneous | GD2-LP[this compound] (i.v.) | 5 mg/kg | Significantly higher tumor uptake vs. free this compound | [1][2] |
Pharmacokinetic (PK) Profile
The pharmacokinetics of this compound have been evaluated in mice, both in its free form and encapsulated within liposomes. A key finding is the compound's ability to cross the BBB.[3][7]
Following intravenous (i.v.) administration of 5 mg/kg this compound (formulated with Tween80) in healthy mice, the compound's concentration in plasma was measured over time. When encapsulated in either untargeted or GD2-targeted liposomes, the plasma concentration of this compound was significantly higher and more sustained compared to the free drug, indicating improved circulation time.[8]
Table 2: Summary of In Vivo Pharmacokinetic Studies
| Formulation | Animal Model | Administration Route | Dose | Key Findings | Reference |
| This compound (free) | Mice | Intraperitoneal (i.p.) | N/A | Brain concentration increased over 24h, indicating BBB penetration. | [3] |
| This compound-Tween80 | Healthy Mice | Intravenous (i.v.) | 5 mg/kg | Rapid clearance from plasma. | [8] |
| LP[this compound] | Healthy Mice | Intravenous (i.v.) | 5 mg/kg | Higher and more sustained plasma concentration than free this compound. | [8] |
| GD2-LP[this compound] | Healthy Mice | Intravenous (i.v.) | 5 mg/kg | Higher and more sustained plasma concentration than free this compound. | [8] |
Toxicology and Safety Profile
Preclinical safety studies have shown that this compound is well-tolerated in vivo. An intravenous single-dose toxicity study in mice demonstrated no mortality or changes in animal behavior, even at a high dose of 100 mg/kg.[3] Post-mortem analysis of the main metabolic organs revealed no microscopic differences in tissue architecture four days after injection, indicating a lack of acute toxicity.[3] In studies involving liposomal formulations, mice treated with up to 25 mg/kg of this compound showed no signs of toxicity.[2]
Table 3: Summary of In Vivo Toxicology Studies
| Study Type | Animal Model | Administration Route | Dose | Findings | Reference |
| Single-Dose Acute Toxicity | Mice | Intravenous (i.v.) | 100 mg/kg | Very well tolerated; no mortality, behavioral changes, or organ damage. | [3] |
| Macroscopic Toxicity | IMR-32 Bearing Mice | Intravenous (i.v.) | 25 mg/kg (liposomal) | No signs of toxicity observed. | [2] |
Visualizations: Pathways and Workflows
Signaling Pathway of this compound
Caption: Proposed mechanism of this compound, showing dual inhibition of c-Src and P-glycoprotein.
Experimental Workflow for In Vivo Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Survival Effect of this compound and Its Derivatives on Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New Strategy for Glioblastoma Treatment: In Vitro and In Vivo Preclinical Characterization of this compound, a Pyrazolo[3,4- d]Pyrimidine Dual Src/P-Glycoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vitro Profiling of Si306, a Src Family Kinase Inhibitor
Introduction
Si306 is a novel small-molecule inhibitor belonging to the pyrazolo[3,4-d]pyrimidine class of compounds.[1][2] It functions as an ATP-competitive inhibitor of Src tyrosine kinase and other Src family kinase (SFK) members.[1] Extensive in vitro and in vivo studies have demonstrated its potent anti-cancer activity, particularly against glioblastoma (GBM).[1][3] this compound has the significant advantage of being able to cross the blood-brain barrier, making it a promising candidate for the treatment of aggressive brain tumors.[1][4] These application notes provide a detailed overview of the in vitro protocols used to characterize the mechanism and efficacy of this compound.
Mechanism of Action: Src-Mediated Signaling Inhibition
This compound exerts its anti-tumor effects by targeting the Src non-receptor tyrosine kinase, a critical node in various signaling pathways that regulate cell proliferation, survival, migration, and invasion.[5][6] Upon activation by upstream signals, such as the Epidermal Growth Factor Receptor (EGFR), Src autophosphorylates at tyrosine 419 (Tyr419), leading to its activation.[3][7] Activated Src then phosphorylates downstream substrates, including Focal Adhesion Kinase (FAK) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][7][8] this compound competitively binds to the ATP-binding pocket of Src, inhibiting its kinase activity. This leads to a reduction in the phosphorylation of Src at its activating site (Tyr419) and a decrease in the phosphorylation and activation of its downstream effectors like FAK and STAT3.[1][3] Consequently, this blockade of Src signaling results in decreased cell viability and invasion in cancer cells.[3][9]
Caption: this compound inhibits Src kinase, blocking downstream FAK and STAT3 signaling.
Data Presentation: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound and its derivatives is commonly quantified by determining the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values of this compound (C1) and two prodrugs (C2, C3) in human glioblastoma cell lines, CAS-1 and U87, after various exposure times.[3]
| Compound | Cell Line | IC₅₀ (µM) at 24h | IC₅₀ (µM) at 48h | IC₅₀ (µM) at 72h |
| This compound (C1) | CAS-1 | 9.04 ± 0.11 | 3.55 ± 0.08 | 3.50 ± 0.07 |
| U87 | > 10 | 7.96 ± 0.10 | 5.02 ± 0.09 | |
| C2 (Prodrug) | CAS-1 | 7.82 ± 0.09 | 2.55 ± 0.06 | 2.07 ± 0.05 |
| U87 | > 10 | 5.86 ± 0.08 | 3.14 ± 0.06 | |
| C3 (Prodrug) | CAS-1 | > 10 | 5.80 ± 0.09 | 5.11 ± 0.08 |
| U87 | > 10 | 7.90 ± 0.11 | 5.19 ± 0.10 | |
| Data is presented as mean ± S.E.M. from five independent experiments.[3] |
Experimental Protocols
The following section details the standard in vitro protocols for evaluating the biological effects of this compound.
Caption: General workflow for in vitro evaluation of this compound.
Cell Viability Assay (MTS/Aqueous One Solution Assay)
This protocol determines the effect of this compound on cell viability and proliferation.[3]
Materials:
-
Glioblastoma cell lines (e.g., U87, CAS-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound stock solution (dissolved in DMSO)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay reagent (Promega) or similar MTS-based reagent.[3]
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well (9x10⁴ cells/well has been previously reported) in 100 µL of complete medium into a 96-well plate.[3] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 1-10 µM) or vehicle control (DMSO).[3]
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C, 5% CO₂.[3]
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
Western Blot Analysis for Protein Phosphorylation and Expression
This protocol is used to assess the effect of this compound on the expression and phosphorylation status of key proteins in the Src signaling pathway.[1]
Caption: Key steps involved in the Western Blotting protocol.
Materials:
-
Treated cell cultures (from 6-well or 10 cm plates)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Src (Tyr419), anti-total Src, anti-p-FAK (Tyr397), anti-total FAK, anti-p-STAT3 (Tyr705), anti-total STAT3, anti-EGFR, anti-β-tubulin (loading control).[1][3]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with this compound (e.g., 5-10 µM for 24-48 hours), wash cells with ice-cold PBS.[1][3] Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes in TBST, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.
In Vitro Src Kinase Activity Assay
This protocol directly measures the enzymatic activity of Src kinase after this compound treatment. It involves immunoprecipitating Src from cell lysates and then performing a kinase reaction using an exogenous substrate.[11]
Materials:
-
Cell lysates prepared as in the Western Blot protocol
-
Anti-Src antibody
-
Protein A/G agarose (B213101) beads
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
ATP (including radioactive [γ-³²P]ATP for radiometric assay or for use with specific antibodies in non-radioactive assays)
-
Src substrate (e.g., synthetic peptide substrate like cdc2 (6-20))
-
Wash Buffer (Lysis buffer or TBS)
Procedure:
-
Immunoprecipitation:
-
Incubate 200-500 µg of cell lysate with 2 µg of anti-Src antibody for 2-4 hours at 4°C on a rotator.
-
Add 20 µL of Protein A/G agarose bead slurry and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation (e.g., 6,000 x g for 1 min at 4°C).[11]
-
Wash the beads three times with ice-cold Wash Buffer, followed by one wash with Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Resuspend the washed beads in 40 µL of Kinase Assay Buffer containing the Src substrate and ATP.
-
Initiate the reaction by adding ATP (final concentration ~10-100 µM).
-
Incubate the reaction mixture for 20-30 minutes at 30°C with gentle agitation.
-
-
Termination and Detection:
-
Stop the reaction by adding SDS sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE.
-
For radiometric assay: Detect substrate phosphorylation by autoradiography.
-
For non-radioactive assay: Detect substrate phosphorylation by Western blot using a phospho-specific substrate antibody.
-
Cell Invasion Assay (Boyden Chamber)
This assay assesses the effect of this compound on the invasive potential of cancer cells.[9]
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete culture medium (with FBS as a chemoattractant)
-
Cotton swabs
-
Methanol (B129727) and Crystal Violet stain
Procedure:
-
Chamber Preparation: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top surface of the Transwell inserts. Allow the Matrigel to solidify by incubating at 37°C for at least 1 hour.
-
Cell Seeding: Resuspend cells (e.g., 5 x 10⁴ cells) in serum-free medium containing the desired concentration of this compound or vehicle control. Add this cell suspension to the upper chamber of the Transwell insert.
-
Chemoattractant: Add complete medium containing FBS to the lower chamber to act as a chemoattractant.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.[9]
-
Removal of Non-invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells and Matrigel from the top surface of the membrane.
-
Fixation and Staining: Fix the cells that have invaded to the underside of the membrane with methanol for 10 minutes. Stain the fixed cells with 0.5% Crystal Violet for 20 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow them to air dry. Take images of the stained, invaded cells using a microscope. Count the number of invaded cells in several random fields to quantify cell invasion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Survival Effect of this compound and Its Derivatives on Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Early investigation of a novel this compound theranostic prodrug for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Survival Effect of this compound and Its Derivatives on Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of STAT-3 Results in Radiosensitization of Human Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of Si306 in U87 Glioblastoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glioblastoma is the most aggressive primary brain tumor in adults, with a poor prognosis despite multimodal treatment strategies. The Src family kinases (SFKs) are non-receptor tyrosine kinases that play a crucial role in the regulation of cancer cell proliferation, survival, invasion, and angiogenesis. Their elevated activity in glioblastoma makes them a compelling therapeutic target. Si306 is a pyrazolo[3,4-d]pyrimidine derivative that acts as a potent c-Src inhibitor.[1] This document provides detailed protocols and application notes for determining the half-maximal inhibitory concentration (IC50) of this compound in the U87 human glioblastoma cell line, a common model for studying this disease.
Data Presentation
Table 1: IC50 Values of this compound and Related Compounds in Glioblastoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay Duration | Assay Type | Reference |
| This compound | U87 | ~3 | 72 hours | MTT | [2] |
| This compound | U87-TxR (MDR) | 4.8 | 72 hours | MTT | [2] |
| This compound | LN-229 | 8.0 | 72 hours | MTT | [2] |
| pro-Si306 | U87 | ~3 | 72 hours | MTT | [2] |
| pro-Si306 | U87-TxR (MDR) | ~3 | 72 hours | MTT | [2] |
| pro-Si306 | LN-229 | ~3 | 72 hours | MTT | [2] |
| Dasatinib | U87 | 6.1 | 72 hours | MTT | [2] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in U87 Cells using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the metabolic activity of U87 glioblastoma cells by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]
Materials:
-
U87 MG human glioblastoma cell line (ATCC® HTB-14™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance at 490 nm or 570 nm)[4]
Procedure:
-
Cell Culture: Culture U87 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
Harvest logarithmically growing U87 cells using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.[4]
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity. A suggested concentration range for this compound is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for 72 hours.[2]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound in U87 Cells
Caption: this compound inhibits c-Src and downregulates EGFR expression in U87 cells.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound in U87 cells via MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Si306 in In Vivo Mouse Models of Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Si306 is a pyrazolo[3,4-d]pyrimidine derivative identified as a potent dual inhibitor of Src tyrosine kinase and P-glycoprotein (P-gp).[1] Its ability to cross the blood-brain barrier and its efficacy in preclinical models of glioblastoma (GBM) make it a promising candidate for further investigation.[1][2] These application notes provide detailed protocols for the use of this compound in in vivo mouse models of glioblastoma, based on published preclinical data. The protocols cover dosage, administration, and the establishment of orthotopic xenograft models.
Mechanism of Action: this compound Signaling Pathway Inhibition
This compound exerts its anti-cancer effects in glioblastoma by targeting key signaling pathways involved in tumor growth, proliferation, and invasion. As a Src inhibitor, this compound disrupts the downstream signaling cascades regulated by Src kinase. This includes the modulation of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK) signaling, both of which are critical for glioblastoma progression.[2]
Caption: this compound inhibits Src kinase, thereby disrupting downstream signaling pathways, including those mediated by EGFR and FAK, which are crucial for glioblastoma cell proliferation and invasion.
Data Presentation: In Vivo Dosage and Administration of this compound
The following tables summarize the quantitative data from preclinical studies of this compound in mouse models.
Table 1: this compound Dosage for In Vivo Glioblastoma Studies
| Study Type | Mouse Strain | Tumor Model | This compound Dose | Administration Route | Key Findings | Reference |
| Survival Study | Nude Mice | Orthotopic U87 Xenograft | Single Dose | Oral (p.o.) | 30% prolongation of survival | [1] |
| Pharmacokinetic Study | Not Specified | Healthy | 50 mg/kg | Oral (p.o.) | Data on plasma and brain concentrations | [1] |
| Acute Toxicity | BALB/c Mice | Healthy | 100 mg/kg | Not Specified | No treatment-related mortality observed | [1] |
Table 2: Pharmacokinetic Parameters of this compound (50 mg/kg, oral administration)
| Parameter | Value | Unit |
| Tmax (Plasma) | 1.5 | h |
| Tmax (Brain) | Not Specified | - |
| Cmax (Plasma) | Not Specified | µg/mL |
| Cmax (Brain) | Not Specified | µg/g |
| t1/2 (Plasma) | Comparable to i.v. | h |
| Oral Bioavailability | ~33.3% | % |
| Note: Specific Cmax and Tmax values for the brain were not detailed in the provided search results, but the study confirmed that this compound crosses the blood-brain barrier.[1] |
Experimental Protocols
The following are detailed protocols for establishing an orthotopic glioblastoma mouse model and for the administration of this compound.
Protocol 1: Orthotopic U87 Glioblastoma Mouse Model
This protocol describes the intracranial implantation of U87 human glioblastoma cells into immunocompromised mice.
Caption: Workflow for establishing an orthotopic U87 glioblastoma xenograft model in mice.
Materials:
-
U87-MG human glioblastoma cell line (ATCC® HTB-14™)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotactic frame
-
Micro-syringe (e.g., Hamilton syringe)
-
Surgical tools
-
Betadine and alcohol swabs
Procedure:
-
Cell Culture: Culture U87-MG cells in a humidified incubator at 37°C and 5% CO2. Passage cells every 2-3 days to maintain exponential growth.
-
Cell Preparation for Injection:
-
On the day of surgery, harvest cells using Trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Centrifuge the cells and resuspend the pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^5 to 5 x 10^5 cells per 2-5 µL. Keep the cell suspension on ice.
-
-
Stereotactic Intracranial Injection:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Secure the mouse in a stereotactic frame.
-
Prepare the surgical site by shaving the fur and sterilizing the skin with betadine and alcohol swabs.
-
Make a small incision in the scalp to expose the skull.
-
Using a dental drill or a needle, create a small burr hole at the desired coordinates for the striatum (e.g., 0.5 mm anterior, 2.0 mm lateral to the bregma).
-
Slowly lower the needle of the micro-syringe to the desired depth (e.g., 3.0 mm from the dura).
-
Inject the cell suspension (2-5 µL) over several minutes to prevent backflow.
-
Slowly retract the needle and suture the scalp incision.
-
-
Post-operative Care:
-
Administer analgesics as per your institution's guidelines.
-
Monitor the mice daily for the first week for any signs of distress, infection, or neurological deficits.
-
Provide softened food on the cage floor for easy access.
-
-
Tumor Growth Monitoring:
-
If using luciferase-expressing U87 cells, tumor growth can be monitored non-invasively using bioluminescence imaging.
-
Monitor the body weight of the mice 2-3 times per week. Weight loss can be an indicator of tumor progression.
-
Protocol 2: Administration of this compound
The following protocols describe common routes of administration for this compound in mice.
2.1 Oral Administration (Gavage)
Materials:
-
This compound
-
Vehicle (e.g., a solution of DMSO, Tween 80, and saline)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in a suitable vehicle. For a 50 mg/kg dose in a 20 g mouse (1 mg dose), a common vehicle might be 5% DMSO, 5% Tween 80 in saline. The final volume for oral gavage is typically 100-200 µL.
-
Ensure the solution is well-mixed and homogenous.
-
-
Animal Restraint:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
-
Gavage Procedure:
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach, slowly administer the this compound solution.
-
Gently remove the needle.
-
-
Post-administration Monitoring:
-
Observe the mouse for a few minutes to ensure there are no signs of respiratory distress.
-
2.2 Intraperitoneal (i.p.) Injection
Materials:
-
This compound
-
Sterile vehicle
-
Syringes (1 mL)
-
Needles (25-27 gauge)
Procedure:
-
Preparation of Dosing Solution: Prepare the this compound solution in a sterile vehicle.
-
Animal Restraint: Gently restrain the mouse, exposing the abdomen.
-
Injection Procedure:
-
Tilt the mouse slightly with the head downwards.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle.
-
Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
2.3 Intravenous (i.v.) Injection
Materials:
-
This compound
-
Sterile vehicle suitable for intravenous administration
-
Syringes (e.g., insulin (B600854) syringes)
-
Needles (27-30 gauge)
-
Restraining device or warming lamp (to dilate the tail veins)
Procedure:
-
Preparation of Dosing Solution: Prepare the this compound solution in a sterile vehicle suitable for i.v. injection. Ensure there are no particulates.
-
Animal Preparation:
-
Place the mouse in a restraining device.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
-
Injection Procedure:
-
Swab the tail with an alcohol pad.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the solution. The vein should blanch if the injection is successful.
-
If swelling occurs, the needle is not in the vein; withdraw and try again at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Conclusion
These application notes and protocols provide a framework for conducting in vivo studies with this compound in mouse models of glioblastoma. The provided data and methodologies are based on the current preclinical evidence. Researchers should adapt these protocols as necessary to fit their specific experimental designs and institutional guidelines. Further studies are warranted to establish a comprehensive therapeutic dosage regimen for this compound in glioblastoma.
References
Application Notes and Protocols: Preparation and Use of Si306 Stock Solution in DMSO
For: Researchers, scientists, and drug development professionals.
Subject: A comprehensive guide to the preparation of Si306 in Dimethyl Sulfoxide (DMSO) and its application in studying the STAT3 signaling pathway and assessing cellular viability.
Introduction
This compound is a potent, ATP-competitive inhibitor of Src family kinases (SFKs).[1][2] It belongs to the pyrazolo[3,4-d]pyrimidine class of compounds and has demonstrated significant anti-cancer activity, particularly in glioblastoma models.[3][4][5][6] this compound exerts its effects by inhibiting Src, which in turn reduces the phosphorylation of downstream targets like focal adhesion kinase (FAK) and affects the expression of receptors such as the epidermal growth factor receptor (EGFR).[1] Due to its hydrophobic nature and suboptimal aqueous solubility, DMSO is the recommended solvent for preparing stock solutions for in vitro studies.[4][7]
These application notes provide detailed protocols for the preparation of a this compound stock solution in DMSO, its use in investigating the inhibition of the STAT3 signaling pathway via Western blot, and the assessment of its cytotoxic effects using a cell viability assay.
This compound: Physicochemical and Biological Properties
The key properties of this compound are summarized in the table below for quick reference.
| Property | Description |
| Molecular Formula | C₂₅H₂₆BrClN₆OS |
| Molecular Weight | 573.94 g/mol [7] |
| CAS Number | 1640012-88-9[7] |
| Appearance | Solid at room temperature[7] |
| Mechanism of Action | ATP-competitive inhibitor of Src family kinases[2] |
| Primary Targets | Src, Focal Adhesion Kinase (FAK) phosphorylation, Epidermal Growth Factor Receptor (EGFR) expression[1] |
| Solubility | Soluble in DMSO[7] |
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound using DMSO.
3.1. Materials
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated precision balance
-
Vortex mixer
3.2. Stock Solution Calculation (Example for 10 mM)
To prepare a 10 mM stock solution:
-
Molecular Weight (MW) of this compound: 573.94 g/mol
-
Desired Stock Concentration: 10 mM (which is 0.010 mol/L)
-
Calculation:
-
Weight (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)
-
To make 1 mL (0.001 L) of a 10 mM stock:
-
Weight (mg) = 0.010 mol/L x 0.001 L x 573.94 g/mol x 1000 mg/g = 5.74 mg
-
Therefore, dissolve 5.74 mg of this compound in 1 mL of DMSO to get a 10 mM stock solution.
3.3. Procedure
-
Tare a sterile microcentrifuge tube or vial on a precision balance.
-
Carefully weigh the calculated amount of this compound powder into the tube.
-
Add the corresponding volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly for several minutes until the this compound powder is completely dissolved. Gentle warming to 37°C may aid dissolution if necessary.[8]
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots as recommended in the table below.
3.4. Storage and Stability
Proper storage is critical to maintain the integrity of the this compound stock solution.
| Storage Temperature | Shelf Life (in DMSO) |
| -80°C | 6 months[7][9] |
| -20°C | 1 month[7][9] |
Note: Avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (ideally ≤ 0.1% and not exceeding 0.5%) to prevent solvent-induced cytotoxicity.[8][9][10]
Application 1: Inhibition of the STAT3 Signaling Pathway
This compound inhibits Src, a non-receptor tyrosine kinase that can contribute to the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[11][12] Activated, phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation, survival, and angiogenesis.[13][14] This protocol details how to use Western blotting to assess the inhibitory effect of this compound on STAT3 phosphorylation.
4.1. Signaling Pathway Diagram
4.2. Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
This protocol provides a method to measure the levels of phosphorylated STAT3 (Tyr705) in cells treated with this compound.
4.2.1. Experimental Workflow
4.2.2. Reagents and Materials
| Reagent/Material | Suggested Source/Specification |
| Cell Line | A cell line with active STAT3 signaling (e.g., DU145, HepG2)[15] |
| Lysis Buffer | RIPA buffer with protease and phosphatase inhibitors[16] |
| Protein Assay | BCA Protein Assay Kit |
| Primary Antibodies | Anti-p-STAT3 (Tyr705), Anti-STAT3, Anti-β-actin or Anti-GAPDH[15] |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG[15] |
| Blocking Buffer | 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST |
| Chemiluminescence | ECL Substrate |
| Membrane | PVDF or nitrocellulose membrane |
4.2.3. Procedure
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO equivalent to the highest this compound concentration).
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well of a 6-well plate. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[16][17]
-
Protein Extraction: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[16][17]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[17]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16][17]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16][17]
-
Antibody Incubation:
-
Signal Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[16]
-
Stripping and Re-probing: To normalize data, strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin).[16]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal, and then to the loading control.[16][17]
Application 2: Assessment of Cellular Viability
To determine the cytotoxic or anti-proliferative effect of this compound, a cell viability assay is essential. The MTT assay is a common colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.[18]
5.1. Protocol 3: Cell Viability (MTT) Assay
5.1.1. Experimental Workflow
5.1.2. Reagents and Materials
| Reagent/Material | Specification |
| Cells | Cancer cell line of interest |
| Culture Medium | Appropriate complete growth medium |
| MTT Reagent | 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in PBS |
| Solubilization Solution | DMSO or a solution of SDS in HCl |
| Equipment | 96-well plate reader (spectrophotometer) |
5.1.3. Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells for vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[18]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well.[19]
-
Formazan (B1609692) Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[19]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the % viability against the log of the this compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Early investigation of a novel this compound theranostic prodrug for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Survival Effect of this compound and Its Derivatives on Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Survival Effect of this compound and Its Derivatives on Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | EGFR | 1640012-88-9 | Invivochem [invivochem.com]
- 8. emulatebio.com [emulatebio.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 15. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. jrmds.in [jrmds.in]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols for Intravenous Formulation of Si306
For Researchers, Scientists, and Drug Development Professionals
Introduction
Si306 is a potent, small-molecule inhibitor of c-Src tyrosine kinase, belonging to the pyrazolo[3,4-d]pyrimidine class of compounds.[1] It has demonstrated significant anti-cancer activity in preclinical models of various malignancies, including glioblastoma and neuroblastoma.[1][2][3] The therapeutic potential of this compound is, however, significantly hampered by its extremely low aqueous solubility (3.7 µg/L), which presents a major challenge for its development as an intravenous therapeutic agent.[1]
These application notes provide a comprehensive overview of formulation strategies and detailed protocols for the preparation and characterization of this compound for intravenous administration, based on currently available data. The objective is to guide researchers in overcoming the solubility limitations of this compound to enable further preclinical and clinical investigation.
Mechanism of Action
This compound exerts its anti-tumor effects by competitively inhibiting the c-Src tyrosine kinase.[1] This inhibition disrupts downstream signaling pathways crucial for cancer cell survival, proliferation, and invasion. Key molecular targets affected by this compound include:
-
Focal Adhesion Kinase (FAK): this compound reduces the phosphorylation of FAK.[4][5]
-
Epidermal Growth Factor Receptor (EGFR): this compound has been shown to decrease the expression of EGFR.[2][4][5]
The inhibition of the Src/FAK/EGFR signaling axis ultimately leads to a reduction in tumor cell viability and invasive potential.[4][5]
Caption: Proposed signaling pathway of this compound.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the known properties of this compound is presented in the table below. This data is crucial for the rational design of an effective intravenous formulation.
| Property | Value / Observation |
| Molecular Formula | C₂₅H₂₆BrClN₆OS |
| Molecular Weight | 573.94 g/mol |
| CAS Number | 1640012-88-9 |
| Aqueous Solubility | 3.7 µg/L (Sub-optimal) |
| In Vitro Activity | Potent inhibitor of c-Src tyrosine kinase (Ki = 0.13 µM). Effective against various cancer cell lines. |
| Pharmacokinetics (Mice) | Free this compound (5 mg/kg, i.v. in Tween 80): Rapid clearance from plasma. Liposomal this compound (5 mg/kg, i.v.): Increased plasma exposure compared to the free form. |
| Metabolism | Prodrugs of this compound have shown good metabolic stability with no significant inhibition of CYP3A4. |
| Blood-Brain Barrier | This compound is capable of crossing the blood-brain barrier. |
Formulation Strategies for Intravenous Administration
Given the poor aqueous solubility of this compound, several formulation strategies can be employed to enable intravenous administration. The following sections detail protocols for two such approaches: a surfactant-based formulation and a liposomal delivery system.
Caption: General workflow for this compound formulation.
Experimental Protocols
Protocol 1: Preparation of a Surfactant-Based this compound Formulation
This protocol describes the preparation of a simple intravenous formulation of this compound using a non-ionic surfactant, Tween 80 (Polysorbate 80), to enhance solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Saline (0.9% NaCl), sterile, for injection
-
Sterile vials
-
Sterile syringes and filters (0.22 µm)
Equipment:
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Laminar flow hood
Procedure:
-
Stock Solution Preparation:
-
In a laminar flow hood, accurately weigh the required amount of this compound powder.
-
Dissolve the this compound powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
-
Formulation Preparation:
-
In a sterile vial, add the required volume of the this compound/DMSO stock solution.
-
Add Tween 80 to the vial. A common starting ratio for a final formulation is 10% DMSO, 5% Tween 80, and 85% saline.[5]
-
Gently mix the DMSO/Tween 80 solution.
-
Slowly add sterile saline to the mixture while stirring continuously to reach the final desired volume and concentration.
-
Continue stirring for 15-30 minutes to ensure a homogenous solution.
-
-
Sterilization:
-
Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.
-
-
Characterization:
-
Appearance: Visually inspect the solution for clarity and the absence of particulates.
-
pH: Measure the pH of the final formulation.
-
Drug Concentration: Determine the final concentration of this compound using a validated analytical method (e.g., HPLC).
-
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol outlines the preparation of liposomal this compound for intravenous administration using the thin-film hydration method followed by extrusion.
Materials:
-
This compound powder
-
Phospholipids (e.g., DSPC, Cholesterol)
-
Solvent system (e.g., Chloroform/Methanol mixture)
-
Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile water for injection
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Thin Film Preparation:
-
Dissolve this compound and lipids (e.g., DSPC and cholesterol in a specific molar ratio) in the solvent system in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath (at a temperature above the lipid transition temperature) to evaporate the organic solvents under reduced pressure.
-
A thin, uniform lipid film containing this compound will form on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer by rotating the flask in the water bath for approximately 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
Subject the MLV suspension to bath sonication to reduce the size of the vesicles.
-
Extrude the liposomal suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times to produce unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Purification:
-
Remove any unencapsulated this compound by a suitable method such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Vesicle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the liposomes.
-
Encapsulation Efficiency: Quantify the amount of this compound encapsulated within the liposomes using HPLC after disrupting the vesicles with a suitable solvent.
-
In Vitro Drug Release: Perform a drug release study using a dialysis method to assess the release profile of this compound from the liposomes over time.
-
Preclinical Evaluation
Caption: Preclinical evaluation workflow.
Once a stable intravenous formulation of this compound is developed and characterized, a series of preclinical studies are necessary to evaluate its safety and efficacy.
In Vitro Studies:
-
Stability: Assess the physical and chemical stability of the formulation under various storage conditions.
-
Cell-Based Assays: Determine the cytotoxic activity (e.g., IC50) of the formulated this compound in relevant cancer cell lines and compare it to the free drug.
In Vivo Studies:
-
Pharmacokinetics: Characterize the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the formulated this compound in an appropriate animal model (e.g., mice) following intravenous administration.
-
Efficacy: Evaluate the anti-tumor efficacy of the formulation in a relevant animal model of cancer (e.g., xenograft or orthotopic models).
-
Toxicology: Conduct preliminary toxicology studies to assess the safety and tolerability of the intravenous formulation.
Conclusion
The successful intravenous formulation of this compound is a critical step in realizing its therapeutic potential. The protocols and data presented in these application notes provide a foundation for researchers to develop and characterize this compound formulations for further preclinical investigation. Careful consideration of the physicochemical properties of this compound and the principles of pharmaceutical formulation will be essential for advancing this promising anti-cancer agent towards clinical application.
References
Application Notes and Protocols: Utilizing Si306 in Combination with Radiotherapy for Glioblastoma (GBM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The current standard of care, which includes surgical resection followed by radiotherapy and chemotherapy, often results in tumor recurrence and resistance. The tumor microenvironment and intrinsic signaling pathways contribute significantly to this resistance. One such pathway is driven by the non-receptor tyrosine kinase Src, which is overexpressed in GBM and plays a crucial role in cell survival, proliferation, invasion, and angiogenesis.
Si306 is a potent, ATP-competitive, pyrazolo[3,4-d]pyrimidine-based dual inhibitor of Src and P-glycoprotein (P-gp). Its ability to cross the blood-brain barrier and its efficacy in preclinical GBM models make it a promising candidate for targeted therapy.[1][2] These application notes provide a comprehensive overview of the preclinical data and protocols for combining this compound with radiotherapy to enhance the treatment efficacy for GBM.
Rationale for Combination Therapy
Radiotherapy is a cornerstone of GBM treatment, inducing DNA damage and subsequent cancer cell death. However, GBM cells can develop radioresistance through various mechanisms, including the activation of pro-survival signaling pathways. Src kinase is a key mediator in many of these pathways. By inhibiting Src, this compound can potentially:
-
Enhance Radiosensitivity: Inhibition of Src signaling may prevent the repair of radiation-induced DNA damage, leading to increased cell death.
-
Inhibit Tumor Cell Invasion and Migration: Radiotherapy can sometimes induce a more aggressive and invasive phenotype in surviving tumor cells. This compound has been shown to suppress GBM cell invasion.[3]
-
Overcome Multidrug Resistance: As a P-gp inhibitor, this compound may prevent the efflux of other chemotherapeutic agents, although this is more relevant for combination with chemotherapy.[2]
Preclinical studies have demonstrated a strong synergistic effect when combining this compound with radiotherapy in GBM models, leading to enhanced tumor suppression compared to either treatment alone.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound as a single agent and in combination with radiotherapy.
Table 1: In Vitro Efficacy of this compound on GBM Cell Lines
| Cell Line | IC₅₀ (µM) after 72h | Reference |
| U87 | ~3 | [1] |
| U87-TxR (multidrug-resistant) | 4.8 | [1] |
| LN-229 | 8.0 | [1] |
Table 2: In Vivo Efficacy of this compound in Combination with Radiotherapy
| Treatment Group | Outcome | Reference |
| Control (U87 xenograft) | Progressive tumor growth | [1][2] |
| This compound alone | Moderate suppression of tumor growth | [1][2] |
| Radiotherapy alone | Moderate suppression of tumor growth | [1][2] |
| This compound + Radiotherapy | Strongly potentiated suppression of U87 xenograft growth | [1][2] |
Note: Specific tumor volume and survival data from the combination study are not publicly available in the reviewed literature. The results are described qualitatively as a "strong potentiation" and "strongly active in reducing...growth".
Signaling Pathways
The combination of this compound and radiotherapy targets key signaling nodes involved in GBM pathogenesis and radioresistance. This compound's primary target is the Src tyrosine kinase. Radiation induces DNA double-strand breaks. The synergistic effect arises from the dual assault on DNA integrity and the cell's ability to respond to and repair this damage.
Caption: this compound and Radiotherapy Signaling Pathway in GBM.
Experimental Protocols
The following are detailed protocols for in vitro and in vivo experiments to assess the combination of this compound and radiotherapy.
In Vitro Clonogenic Survival Assay
This assay determines the long-term survival of cells after treatment.
Caption: In Vitro Clonogenic Assay Workflow.
Methodology:
-
Cell Seeding: Seed U87 or other GBM cells in 6-well plates at a density of 200-1000 cells/well. Allow cells to attach overnight.
-
Drug Treatment: Treat the cells with this compound at desired concentrations (e.g., 10 µM and 20 µM) or vehicle control (DMSO) for 24 hours.[4]
-
Irradiation: Irradiate the plates using a biological irradiator with doses ranging from 2 to 8 Gy.[4]
-
Incubation: Replace the medium and incubate the cells for 10-14 days to allow for colony formation (colonies should contain at least 50 cells).
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet. Count the number of colonies in each well.
-
Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. A dose-modifying factor can be calculated to quantify the radiosensitizing effect of this compound.[5]
In Vitro DNA Double-Strand Break (γ-H2AX) Assay
This assay quantifies DNA damage and repair after treatment.
Methodology:
-
Cell Culture and Treatment: Culture GBM cells on coverslips in a 24-well plate. Treat with this compound (e.g., 10-20 µM) for 24 hours.
-
Irradiation: Irradiate the cells with a clinically relevant dose (e.g., 4 Gy).[4]
-
Time Course: Fix the cells at various time points post-irradiation (e.g., 0, 1, 4, and 24 hours) to assess DNA repair kinetics.
-
Immunofluorescence Staining:
-
Permeabilize the fixed cells with Triton X-100.
-
Block with bovine serum albumin (BSA).
-
Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Count the number of γ-H2AX foci per nucleus. A higher number of foci at later time points in the combination treatment group indicates impaired DNA repair.[4]
In Vivo Glioblastoma Xenograft Model
This model assesses the efficacy of the combination therapy in a living organism.
Caption: In Vivo Xenograft Study Workflow.
Methodology:
-
Cell Implantation: Subcutaneously inject U87 cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into four treatment groups:
-
Vehicle control (e.g., daily intraperitoneal injection).
-
This compound (e.g., daily intraperitoneal injection; dosage to be determined by tolerability studies).[1]
-
Radiotherapy (e.g., local tumor irradiation with a defined dose and schedule).
-
This compound in combination with radiotherapy.
-
-
Treatment Administration: Administer this compound daily. For the radiotherapy groups, irradiate the tumors according to the planned schedule. It is common to administer the drug shortly before irradiation to maximize the radiosensitizing effect.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: Continue the experiment until tumors in the control group reach a predetermined endpoint. Analyze tumor growth curves and survival data between the different groups.[1][2]
Conclusion
The combination of the Src inhibitor this compound with radiotherapy presents a promising strategy for the treatment of glioblastoma. Preclinical evidence strongly suggests a synergistic interaction that enhances tumor suppression. The provided protocols offer a framework for further investigation into this combination therapy, with the potential to translate these findings into improved clinical outcomes for GBM patients. Further studies are warranted to elucidate the detailed molecular mechanisms of this synergy and to optimize the dosing and scheduling for maximal therapeutic benefit.
References
- 1. A New Strategy for Glioblastoma Treatment: In Vitro and In Vivo Preclinical Characterization of this compound, a Pyrazolo[3,4-d]Pyrimidine Dual Src/P-Glycoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of SRC signaling is effective in reducing synergy between glioblastoma and stromal cells [usiena-air.unisi.it]
- 3. researchgate.net [researchgate.net]
- 4. SRC Tyrosine Kinase Inhibitor and X-rays Combined Effect on Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Si306 Treatment in 3D Bioprinted Glioblastoma Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies.[1] The therapeutic challenge is exacerbated by the highly infiltrative nature of GBM and the presence of the blood-brain barrier (BBB), which restricts the efficacy of many chemotherapeutic agents.[2] Traditional two-dimensional (2D) cell culture models fail to recapitulate the complex tumor microenvironment (TME) of GBM, leading to a high attrition rate of new drug candidates in clinical trials.[3] Three-dimensional (3D) bioprinted models of glioblastoma have emerged as a powerful tool to bridge the gap between conventional in vitro assays and in vivo studies.[1][4][5] These models can more accurately mimic the cellular heterogeneity, cell-cell and cell-extracellular matrix (ECM) interactions, and nutrient and oxygen gradients characteristic of in vivo tumors.[6][7]
Si306 is a novel small-molecule inhibitor based on a pyrazolo[3,4-d]pyrimidine scaffold that targets Src tyrosine kinase.[2][8] Src is a non-receptor tyrosine kinase that is overexpressed in glioblastoma and plays a crucial role in tumor cell survival, proliferation, invasion, and angiogenesis.[2][9][10] Notably, this compound has been shown to cross the blood-brain barrier, making it a promising candidate for GBM therapy.[2][8] This document provides detailed application notes and protocols for the treatment of 3D bioprinted glioblastoma models with this compound, offering a framework for preclinical evaluation of this promising therapeutic agent in a more physiologically relevant context.
Data Presentation
Table 1: In Vitro Efficacy of this compound and its Prodrug (pro-Si306) in Glioblastoma Cell Lines (2D Culture)
| Cell Line | Compound | IC50 (µM) | Notes | Reference |
| U87 | This compound | ~3.0 | - | [2] |
| U87 | pro-Si306 | ~3.0 | - | [2] |
| U87-TxR (Taxol-resistant) | This compound | 4.8 | - | [2] |
| U87-TxR (Taxol-resistant) | pro-Si306 | ~3.0 | Retained efficacy in resistant cells | [2] |
| LN-229 | This compound | 8.0 | - | [2] |
| LN-229 | pro-Si306 | Not specified | - | [2] |
| GL261 | Compound 2 (this compound prodrug) | Drastic reduction in cell vitality at 72h | Tested at 0.6, 6, and 12.5 µM | [10][11] |
| U87MG | Compound 2 (this compound prodrug) | Drastic reduction in cell vitality at 72h | Tested at 0.6, 6, and 12.5 µM | [10][11] |
Note: The data presented is from 2D cell culture experiments, as studies on 3D bioprinted models are not yet available. These values can serve as a starting point for dose-response studies in 3D models.
Signaling Pathway of this compound in Glioblastoma
This compound exerts its anti-cancer effects by inhibiting the Src tyrosine kinase and its upstream signaling components.[8] This inhibition disrupts key cellular processes involved in glioblastoma progression, including proliferation, invasion, and survival.
Caption: Proposed signaling pathway of this compound in glioblastoma cells.
Experimental Protocols
Protocol 1: Fabrication of 3D Bioprinted Glioblastoma Models
This protocol describes a general method for creating a 3D bioprinted glioblastoma model using an extrusion-based bioprinter. The bioink composition and cell types can be modified to suit specific research questions.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, patient-derived glioblastoma stem-like cells (GSCs))
-
Human astrocytes and/or other stromal cells (optional)
-
Bioink (e.g., hyaluronic acid-based, gelatin methacrylate (B99206) (GelMA)-based)[4][7]
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Extrusion-based 3D bioprinter
-
Sterile printing nozzles
-
Multi-well culture plates
-
Crosslinking agent (e.g., UV light for GelMA)
Procedure:
-
Cell Preparation: Culture glioblastoma cells and any additional cell types to 80-90% confluency.
-
Bioink Preparation: Prepare the bioink according to the manufacturer's instructions. If preparing in-house, ensure sterility and appropriate viscosity for printing.
-
Cell Encapsulation: Harvest and resuspend the cells in the bioink at a desired concentration (e.g., 1 x 10^6 to 1 x 10^7 cells/mL).[7] Gently mix to ensure a homogenous cell distribution.
-
3D Bioprinting: a. Load the cell-laden bioink into a sterile printer cartridge. b. Design the desired 3D structure (e.g., lattice, spheroid) using the bioprinter's software. c. Print the constructs into a multi-well plate.
-
Crosslinking: If required, crosslink the bioprinted constructs. For GelMA, this is typically done by exposure to UV light. The duration and intensity of UV exposure should be optimized to ensure structural integrity without compromising cell viability.
-
Culturing: Add cell culture medium to each well and incubate the 3D models at 37°C and 5% CO2. Change the medium every 2-3 days.
Caption: Experimental workflow for 3D bioprinting of glioblastoma models.
Protocol 2: this compound Treatment of 3D Bioprinted Glioblastoma Models
This protocol outlines the procedure for treating the fabricated 3D models with this compound.
Materials:
-
3D bioprinted glioblastoma models
-
This compound (and/or pro-Si306) stock solution (dissolved in a suitable solvent like DMSO)
-
Cell culture medium
-
Multi-well plates
Procedure:
-
Model Maturation: Allow the 3D bioprinted models to mature in culture for a period of 3-7 days to allow for cell-cell interactions and the formation of a more tissue-like structure.
-
Preparation of Treatment Media: Prepare a series of dilutions of this compound in fresh cell culture medium. Based on 2D data, a starting concentration range of 1 µM to 20 µM is recommended.[2] Ensure the final solvent concentration (e.g., DMSO) is consistent across all conditions and does not exceed a cytotoxic level (typically <0.1%).
-
Treatment: a. Carefully remove the old medium from the wells containing the 3D models. b. Add the prepared this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration). c. Incubate the models for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Post-Treatment Analysis: After the treatment period, the models can be analyzed using various assays as described in Protocol 3.
Protocol 3: Assessment of this compound Efficacy in 3D Bioprinted Models
This protocol provides methods to evaluate the effects of this compound treatment on the 3D models.
1. Cell Viability Assay (e.g., Live/Dead Staining):
-
Materials: Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM and Ethidium Homodimer-1).
-
Procedure:
-
Prepare the staining solution according to the manufacturer's protocol.
-
Wash the 3D models with PBS.
-
Incubate the models in the staining solution.
-
Image the models using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).
-
Quantify the percentage of live and dead cells using image analysis software.
-
2. Invasion Assay:
-
Procedure:
-
Image the 3D models at the beginning of the treatment (Day 0) and at subsequent time points.
-
Measure the change in the overall size or the extent of cell invasion from the core of the bioprinted structure into the surrounding matrix.
-
Quantify the invasion distance or area using image analysis software. A significant reduction in invasion in this compound-treated models compared to the control would indicate efficacy.[9]
-
3. Western Blotting for Target Engagement:
-
Procedure:
-
Collect the 3D models and lyse them to extract total protein.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against pSrc, Src, pFAK, FAK, and EGFR.[8]
-
Use appropriate secondary antibodies and a detection reagent.
-
Quantify the band intensities to determine the effect of this compound on the phosphorylation status and expression of its targets.
-
Caption: Workflow for assessing the efficacy of this compound treatment.
Conclusion
The use of 3D bioprinted glioblastoma models offers a more sophisticated and physiologically relevant platform for the preclinical evaluation of novel therapeutics like this compound. The protocols outlined in this document provide a comprehensive framework for fabricating these models, administering treatment, and assessing efficacy. By leveraging these advanced in vitro systems, researchers can gain more predictive insights into the potential of this compound as a therapeutic agent for glioblastoma, ultimately accelerating the translation of promising drugs into the clinic.
References
- 1. Biomaterials and 3D Bioprinting Strategies to Model Glioblastoma and Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Strategy for Glioblastoma Treatment: In Vitro and In Vivo Preclinical Characterization of this compound, a Pyrazolo[3,4-d]Pyrimidine Dual Src/P-Glycoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D Bioprinting Models for Glioblastoma: From Scaffold Design to Therapeutic Application | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. [PDF] Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Early investigation of a novel this compound theranostic prodrug for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Si306 in Cancer Therapeutic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic resistance remains a significant hurdle in the effective treatment of cancer. Tumor cells can develop mechanisms to evade the cytotoxic effects of chemotherapy, targeted agents, and radiation. One such mechanism is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove therapeutic agents from the cell, reducing their intracellular concentration and efficacy. Another key mechanism involves the activation of pro-survival signaling pathways that allow cancer cells to withstand drug-induced stress.
Si306 is a pyrazolo[3,4-d]pyrimidine derivative that has emerged as a promising agent to combat therapeutic resistance, particularly in glioblastoma (GBM). It functions as a dual inhibitor, targeting both the Src tyrosine kinase and the P-glycoprotein (P-gp) efflux pump. Src is a non-receptor tyrosine kinase that is often hyperactivated in cancer and plays a crucial role in signaling pathways that promote cell survival, proliferation, invasion, and drug resistance. By inhibiting Src, this compound can disrupt these pro-survival signals. Simultaneously, its inhibition of P-gp directly counteracts a common mechanism of multidrug resistance (MDR).
These application notes provide a comprehensive overview of the use of this compound in studying and overcoming therapeutic resistance in cancer, with a primary focus on glioblastoma. Included are summaries of its efficacy, detailed experimental protocols, and visualizations of its mechanism of action.
Data Presentation
Table 1: In Vitro Efficacy of this compound and its Derivatives in Glioblastoma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (referred to as C1 in the source) and its prodrugs (C2 and C3) in human glioblastoma cell lines. The data demonstrates a time- and concentration-dependent anti-survival effect. Notably, the CAS-1 cell line shows greater sensitivity to the compounds compared to the U87 cell line.
| Compound | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| This compound (C1) | CAS-1 | ~10 | <8 | <8 |
| U87 | >10 | >10 | ~8 | |
| Prodrug C2 | CAS-1 | ~8 | <4 | <4 |
| U87 | >10 | ~8 | ~6 | |
| Prodrug C3 | CAS-1 | ~9 | <6 | <6 |
| U87 | >10 | >10 | ~9 |
Data adapted from a study on the anti-survival effects of this compound and its derivatives. The IC50 values are estimated from graphical representations and textual descriptions.[1]
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer and resistance-reversing effects through a dual mechanism: inhibition of the Src signaling pathway and direct inhibition of the P-glycoprotein efflux pump.
Src-FAK-EGFR Signaling Pathway Inhibition
This compound is a potent inhibitor of Src tyrosine kinase. Activated Src is a central node in multiple signaling cascades that contribute to cancer progression and therapeutic resistance. One of the key downstream pathways affected by this compound involves Focal Adhesion Kinase (FAK) and the Epidermal Growth Factor Receptor (EGFR). Inhibition of Src by this compound leads to reduced phosphorylation of FAK and decreased expression of EGFR, ultimately suppressing pro-survival and invasive signals.
Caption: this compound inhibits the Src signaling pathway.
Overcoming P-glycoprotein Mediated Multidrug Resistance
P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that acts as an efflux pump for a wide range of chemotherapeutic drugs. Its overexpression in cancer cells is a major cause of multidrug resistance (MDR). This compound has been shown to directly inhibit P-gp, thereby increasing the intracellular accumulation of co-administered chemotherapeutic agents.
Caption: this compound inhibits P-gp mediated drug efflux.
Experimental Protocols
The following are generalized protocols for key experiments to study the effects of this compound on therapeutic resistance. Note: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol is for determining the IC50 of this compound in cancer cell lines using a standard MTT assay.
Materials:
-
Cancer cell lines (e.g., U87, U87-TxR, CAS-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (and/or its prodrugs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-8,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control). A typical concentration range is 1-25 µM.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using a non-linear regression analysis (e.g., in GraphPad Prism).
Protocol 2: Western Blot Analysis of Src-FAK-EGFR Pathway
This protocol describes how to assess the effect of this compound on the phosphorylation and expression of key proteins in the Src signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-FAK, anti-FAK, anti-EGFR, anti-β-tubulin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 5 µM) for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-tubulin).
Note: Optimal antibody dilutions should be determined empirically, but a starting point is typically 1:1000 for primary antibodies and 1:5000 for secondary antibodies.
Protocol 3: P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)
This protocol is used to assess the P-gp inhibitory activity of this compound by measuring the intracellular accumulation of the P-gp substrate, Rhodamine 123.
Materials:
-
P-gp overexpressing cell line (e.g., U87-TxR) and its parental line (e.g., U87)
-
This compound
-
Rhodamine 123
-
Verapamil (B1683045) (positive control for P-gp inhibition)
-
Culture medium
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency.
-
Drug Incubation: Pre-incubate the cells with this compound (e.g., 5-10 µM) or verapamil (positive control) in culture medium for 1-2 hours at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 1-5 µg/mL) to the medium and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., FITC channel).
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope and capture images.
-
-
Data Interpretation: An increase in Rhodamine 123 fluorescence in this compound-treated cells compared to untreated cells indicates inhibition of P-gp efflux.
Protocol 4: In Vivo Glioblastoma Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a murine glioblastoma xenograft model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Glioblastoma cells (e.g., U87)
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of U87 cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection). The dosing regimen should be optimized, but a starting point could be based on previous studies (e.g., daily or every other day injections). A vehicle control group should be included.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of any anti-tumor effects.
Experimental Workflow Visualization
Caption: Workflow for studying this compound in therapeutic resistance.
Conclusion
This compound represents a promising therapeutic agent for overcoming drug resistance in cancer, particularly in glioblastoma. Its dual mechanism of action, targeting both a key survival signaling pathway and a primary drug efflux pump, makes it a valuable tool for both basic research and preclinical drug development. The protocols and information provided in these application notes are intended to facilitate the investigation of this compound in the context of therapeutic resistance and to guide the design of future studies. Further research is warranted to explore the full potential of this compound in combination with other anti-cancer agents and in a broader range of cancer types.
References
Application Notes and Protocols for Assessing Si306 Stability in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Si306 is a potent, ATP-competitive small molecule inhibitor of Src tyrosine kinase.[1] Src is a non-receptor tyrosine kinase that plays a pivotal role in the regulation of various cellular processes, including proliferation, survival, migration, and invasion.[2] Dysregulation of Src signaling is frequently observed in various human cancers, making it an attractive target for therapeutic intervention.[2] this compound has demonstrated anti-cancer activity in preclinical models, particularly in glioblastoma.[3][4]
The stability of a small molecule inhibitor in cell culture media is a critical parameter for the accurate interpretation of in vitro experimental results. Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration, potentially resulting in an underestimation of its potency and efficacy. Therefore, it is essential to assess the stability of this compound in the specific cell culture medium being used for in vitro studies. These application notes provide a detailed protocol for assessing the stability of this compound in cell culture media, summarize available stability data, and illustrate its known signaling pathway.
Data Presentation: Stability of this compound
The stability of this compound has been experimentally determined in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). The data indicates that this compound is highly stable under these conditions.[5]
| Cell Culture Medium | Supplement | Incubation Time (hours) | Remaining this compound (%) | Half-life (t½) (hours) |
| DMEM | 10% FBS | 24 | ~90% | >100 |
Data sourced from a study on the stability of this compound and its prodrugs.[5][6]
Note: At the time of this publication, specific stability data for this compound in other common cell culture media such as RPMI-1640 or Ham's F-12 were not publicly available. Researchers are advised to perform stability assessments in their specific medium of choice using the protocol provided below.
Experimental Protocols
This section provides a detailed methodology for assessing the stability of this compound in any given cell culture medium.
Protocol: Assessment of this compound Stability in Cell Culture Media
1. Objective:
To determine the stability of this compound in a specific cell culture medium over a defined time course.
2. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640, Ham's F-12)
-
Fetal Bovine Serum (FBS), heat-inactivated (or other required supplements)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes or multi-well plates
-
Calibrated pipettes and sterile, low-retention tips
-
Humidified incubator (37°C, 5% CO₂)
-
Analytical instrumentation for quantification (e.g., LC-MS/MS or HPLC-UV)
-
Acetonitrile (B52724), HPLC grade
-
Internal standard (for LC-MS/MS analysis)
3. Methods:
3.1. Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO. Accurately weigh the this compound powder and dissolve it in the appropriate volume of DMSO. Ensure complete dissolution by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Prepare the complete cell culture medium. Supplement the basal medium with serum and any other required components (e.g., antibiotics, L-glutamine). Pre-warm the complete medium to 37°C in a water bath.
-
Prepare the this compound working solution. On the day of the experiment, dilute the 10 mM this compound stock solution into the pre-warmed complete cell culture medium to achieve the final desired concentration (e.g., 1 µM, 10 µM). The final concentration of DMSO in the medium should be kept to a minimum, typically ≤0.1%, to avoid solvent-induced artifacts. Prepare a sufficient volume for all time points and replicates.
3.2. Incubation:
-
Aliquot the this compound-containing medium into sterile, low-protein binding microcentrifuge tubes or the wells of a multi-well plate. A typical volume is 1 mL per tube or well.
-
Prepare triplicate samples for each time point.
-
Include a "Time 0" (T=0) sample, which will be processed immediately after preparation.
-
Place the remaining samples in a humidified incubator at 37°C with 5% CO₂.
-
Define the time points for sample collection (e.g., 0, 2, 4, 8, 24, 48 hours). The selection of time points should be based on the expected stability of the compound and the duration of the planned cell-based assays.
3.3. Sample Collection and Processing:
-
At each designated time point, remove the triplicate samples from the incubator.
-
To stop any further degradation, immediately process the samples. A common method is protein precipitation with a cold organic solvent.
-
Add 3 volumes of ice-cold acetonitrile containing an internal standard (if using LC-MS/MS) to each 1 volume of the sample (e.g., 300 µL of acetonitrile to 100 µL of the sample).
-
Vortex the samples vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
-
Store the processed samples at -80°C until analysis.
3.4. Sample Analysis:
-
Analyze the concentration of the parent this compound in each sample using a validated analytical method such as LC-MS/MS or HPLC-UV. LC-MS/MS is generally preferred for its higher sensitivity and specificity.
-
Generate a standard curve of this compound in the same matrix (cell culture medium) to accurately quantify the concentration in the samples.
3.5. Data Analysis:
-
Calculate the concentration of this compound at each time point from the standard curve.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 concentration using the following formula:
% Remaining = (Concentration at time t / Concentration at time 0) x 100%
-
Plot the percentage of this compound remaining versus time.
-
Calculate the half-life (t½) of this compound in the cell culture medium by fitting the data to a first-order decay model.
Mandatory Visualizations
This compound Stability Assessment Workflow
References
- 1. biocompare.com [biocompare.com]
- 2. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, this compound and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Survival Effect of this compound and Its Derivatives on Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Si306 Technical Support Center: Enhancing Solubility for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Si306 in in vivo experiments. Due to its low aqueous solubility, achieving appropriate concentrations for animal studies can be challenging. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is a pyrazolo[3,4-d]pyrimidine derivative with very low aqueous solubility, reported to be 3.7 µg/L. However, it is readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and can be formulated in various vehicles for in vivo administration at concentrations significantly higher than its aqueous solubility.[1]
Q2: What are the primary strategies for improving this compound solubility for in vivo studies?
A2: The main approaches to enhance this compound solubility for in vivo experiments fall into three categories:
-
Co-solvent Formulations: Utilizing a mixture of solvents to increase the solubility of this compound. Common components include DMSO, polyethylene (B3416737) glycol 300 (PEG300), Tween 80, and saline or corn oil.
-
Liposomal Encapsulation: Encapsulating this compound within lipid-based nanoparticles (liposomes) to improve its stability and bioavailability in an aqueous environment.
-
Prodrug Approach: Synthesizing a more soluble precursor molecule (prodrug), such as CMP1, which is then converted to the active this compound in vivo.[2]
Q3: Are there established in vivo formulation recipes for this compound?
A3: Yes, several formulations have been reported to successfully deliver this compound in animal models. These often involve a combination of DMSO as the initial solvent, with co-solvents and surfactants to maintain solubility upon further dilution for injection or oral administration.
Data Presentation: Solubility and Formulation Overview
The following tables summarize the known solubility characteristics of this compound and provide examples of effective in vivo formulations.
Table 1: this compound Solubility
| Solvent/Vehicle | Solubility | Notes |
| Water | 3.7 µg/L | Extremely low aqueous solubility is the primary challenge for in vivo use. |
| DMSO | Readily Soluble | This compound is reported to be soluble in DMSO, often used as the primary solvent for stock solutions.[1][3] |
| Ethanol, DMF | May be soluble | These solvents are suggested as alternatives to DMSO, but specific quantitative data is limited.[4] |
| Co-solvent Systems | Formulation dependent | Solubility in mixed-vehicle systems can reach concentrations suitable for in vivo dosing (e.g., ≥ 2.5 mg/mL).[4] |
Table 2: Example In Vivo Formulations for this compound
| Formulation Composition (v/v) | Achievable Concentration | Route of Administration | Reference |
| 10% DMSO, 5% Tween 80, 85% Saline | ≥ 1 mg/mL (example) | Intraperitoneal (IP), Intravenous (IV) | [4] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 2.5 mg/mL | IP, IV | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Oral (PO), IP | [4] |
| 0.5% Carboxymethyl cellulose (B213188) (CMC) in water | Suspension | PO | [4] |
| 10% Tween 80, 1% Benzyl Alcohol, 10 mM Citric Acid | 25 mg/kg dose | IV | [5] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection
Objective: To prepare a 1 mg/mL solution of this compound in a DMSO, Tween 80, and saline vehicle.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Methodology:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound and dissolve it in the corresponding volume of DMSO.
-
Vortex or sonicate until the this compound is completely dissolved.
-
-
In a sterile tube, add the required volume of the 10 mg/mL this compound stock solution. For a final volume of 1 mL, this would be 100 µL.
-
Add 50 µL of Tween 80 to the tube.
-
Vortex the mixture thoroughly.
-
Slowly add 850 µL of sterile saline to the mixture while vortexing. This gradual addition is crucial to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for in vivo administration.
Protocol 2: Liposomal Encapsulation of this compound using Thin-Film Hydration
Objective: To encapsulate the hydrophobic this compound into liposomes for improved in vivo delivery.
Materials:
-
This compound powder
-
Dipalmitoylphosphatidylcholine (DPPC) or other suitable lipid
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Dissolve this compound, DPPC, and cholesterol in chloroform in a round-bottom flask. The molar ratio of the lipids and the drug-to-lipid ratio should be optimized for the specific application.
-
Create a thin lipid film by removing the chloroform using a rotary evaporator.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times.
-
The resulting liposome (B1194612) suspension can be purified by methods such as dialysis to remove any unencapsulated this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition of aqueous solution | The concentration of this compound exceeds its solubility in the final formulation. The aqueous solution was added too quickly. | Decrease the final concentration of this compound. Add the aqueous component dropwise while vortexing. Prepare the formulation at room temperature or slightly warmed. |
| Phase separation in oil-based formulations | Immiscibility of DMSO and corn oil. | The addition of a surfactant like Tween 80 and a co-solvent like PEG300 can help create a stable emulsion.[6] |
| Cloudiness or precipitation in the final formulation | The stock solution in DMSO was not fully dissolved. The formulation is unstable at the storage temperature. | Ensure the initial stock solution is completely clear before proceeding. Prepare fresh formulations for each experiment or assess the stability of the formulation at the intended storage temperature. |
| Inconsistent in vivo results | Inhomogeneous suspension if not fully dissolved. Precipitation of the compound at the injection site. | Ensure the formulation is a clear solution or a homogenous suspension before administration. Consider using a formulation with a higher concentration of solubilizing agents or switching to a liposomal formulation. |
Visualizations
Signaling Pathway
Caption: this compound inhibits the c-Src tyrosine kinase, a key node in signaling pathways that promote cancer cell proliferation, migration, and survival.
Experimental Workflow
Caption: A decision-making workflow for selecting and preparing a suitable this compound formulation for in vivo experiments.
Logical Relationship
Caption: A logical flow diagram for troubleshooting common issues encountered during the preparation of this compound formulations.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | EGFR | 1640012-88-9 | Invivochem [invivochem.com]
- 5. A New Strategy for Glioblastoma Treatment: In Vitro and In Vivo Preclinical Characterization of this compound, a Pyrazolo[3,4-d]Pyrimidine Dual Src/P-Glycoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
troubleshooting Si306 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Src tyrosine kinase inhibitor, Si306. The information provided addresses common challenges related to the compound's precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: this compound has very low aqueous solubility. Precipitation, often appearing as cloudiness, crystals, or a solid pellet, is a common issue when a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium. This occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment.
Q2: What is the known aqueous solubility of this compound?
Q3: How can I prevent this compound precipitation during my experiments?
A3: Proactive measures are key to preventing this compound precipitation. This includes carefully preparing your working solutions by ensuring the final concentration of the organic co-solvent (like DMSO) is optimized, adding the this compound stock solution to the aqueous solution with vigorous mixing, and considering the pH and composition of your buffer. Pre-warming the aqueous solution may also help in some cases.
Q4: What immediate steps can I take if I observe precipitation?
A4: If you observe precipitation, you can try to resolubilize the compound by gently warming the solution or using sonication. However, these methods may not always be effective and could potentially affect the stability of the compound or other components in your experiment. It is often better to prepare a fresh solution at a lower concentration.
Q5: Are there more soluble alternatives to this compound?
A5: Yes, due to the suboptimal aqueous solubility of this compound, more soluble prodrugs have been developed.[2] One such example is CMP1.[2] These prodrugs are designed to have improved solubility profiles while still delivering the active this compound molecule.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting this compound precipitation in your experiments.
Identifying Precipitation
-
Visual Inspection: Look for any signs of cloudiness, turbidity, crystals, or solid pellets in your solution after adding this compound.
-
Microscopic Examination: If unsure, place a small drop of the solution on a microscope slide and look for crystals or amorphous precipitates.
-
Spectrophotometer Reading: A sudden increase in absorbance at wavelengths around 600 nm can indicate scattering due to precipitation.
Potential Causes and Solutions
The following table summarizes common causes of this compound precipitation and provides potential solutions.
| Potential Cause | Explanation | Recommended Solution |
| Exceeding Solubility Limit | The final concentration of this compound in the aqueous solution is higher than its solubility limit. | - Lower the final working concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), but be mindful of its potential effects on your experimental system. |
| Insufficient Co-solvent | The final concentration of the organic co-solvent (e.g., DMSO) is too low to keep this compound in solution. | - Maintain a final DMSO concentration of 0.5% - 1%. Note that higher concentrations can be toxic to cells. |
| Improper Mixing | Adding the this compound stock solution too quickly or without adequate mixing can cause localized high concentrations, leading to precipitation. | - Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously.- Avoid adding the aqueous solution directly to the concentrated this compound stock. |
| pH of the Aqueous Solution | The pH of the buffer can influence the ionization state and solubility of this compound. | - Empirically test a range of pH values for your buffer to see if it improves solubility. Start with a neutral pH and adjust as needed. |
| Temperature | Lower temperatures can decrease the solubility of some compounds. | - Gently warm the aqueous solution (e.g., to 37°C) before adding the this compound stock. Ensure the temperature is compatible with your experimental setup. |
| Buffer Composition | High salt concentrations or the presence of certain ions in the buffer can sometimes reduce the solubility of organic compounds (salting out). | - If possible, try using a buffer with a lower salt concentration to see if it improves solubility. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing a stock solution can lead to compound degradation or precipitation. | - Aliquot your this compound stock solution into single-use volumes to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved. Store this stock at -20°C or -80°C in small aliquots.
-
Determine Final Concentration: Decide on the final working concentration of this compound and the final percentage of DMSO for your experiment (typically ≤ 1%).
-
Pre-warm Aqueous Solution: If appropriate for your experiment, warm your aqueous buffer or cell culture medium to the desired temperature (e.g., 37°C).
-
Serial Dilution (if necessary): If preparing a very dilute working solution, perform an intermediate dilution of the stock solution in DMSO.
-
Final Dilution: While vigorously vortexing or stirring the pre-warmed aqueous solution, add the this compound stock solution dropwise to achieve the final desired concentration.
-
Visual Inspection: After mixing, visually inspect the solution for any signs of precipitation.
Quantitative Data Summary
The following table provides a summary of the known solubility data for this compound.
| Compound | Solvent | Solubility | Reference |
| This compound | Water | 3.7 µg/L | [1] |
Visualizations
Caption: Experimental workflow for preparing this compound solutions to minimize precipitation.
Caption: Logical workflow for troubleshooting this compound precipitation.
Caption: Simplified diagram of this compound as a Src tyrosine kinase inhibitor.
References
Technical Support Center: Optimizing Si306 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Si306 in cell viability assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Src family kinases (SFKs).[1][2] It functions as an ATP-competitive inhibitor of Src tyrosine kinase.[3] By inhibiting Src, this compound can modulate downstream signaling pathways involved in cell survival, migration, and proliferation.[3][4][5]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in various cancer cell lines, particularly in human glioblastoma (GBM) cell lines such as U87 and CAS-1.[1][2] It has also been shown to have antiproliferative activity against human SH-SY5Y neuroblastoma cells.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound has suboptimal water solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). When preparing working solutions for cell treatment, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
Q4: What is a typical starting concentration range for this compound in a cell viability assay?
A4: Based on published data, a common concentration range for this compound in cell viability assays is between 1 µM and 10 µM.[1][2] However, the optimal concentration is cell-line dependent. It is advisable to perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your specific cell line.
Q5: How long should I incubate cells with this compound?
A5: The anti-survival effects of this compound are both time- and concentration-dependent.[1][2] Typical incubation times range from 24 to 72 hours. Lower concentrations may require longer incubation times to observe a significant effect.[1][2] A time-course experiment (e.g., 24h, 48h, and 72h) is recommended to determine the optimal endpoint for your study.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no cytotoxic effect observed | - This compound concentration is too low: The concentration used may be below the effective range for the specific cell line. - Short incubation time: The treatment duration may be insufficient for this compound to induce a measurable response. - Cell line is resistant to this compound: Some cell lines may have intrinsic or acquired resistance to Src inhibitors. - Improper this compound preparation: The compound may not have been properly dissolved or has degraded. | - Perform a dose-response experiment with a wider range of concentrations. - Increase the incubation time (e.g., 48h or 72h). - Confirm Src expression and activity in your cell line. Consider using a different cell line or a combination therapy approach. - Prepare fresh stock solutions of this compound in DMSO and ensure proper storage. |
| High variability between replicate wells | - Uneven cell seeding: Inconsistent cell numbers across wells is a major source of variability. - "Edge effect": Wells on the perimeter of the microplate are prone to evaporation, leading to altered cell growth and drug concentration. - Pipetting errors: Inaccurate pipetting of cells, media, or this compound can introduce significant errors. | - Ensure the cell suspension is homogenous before and during plating. Mix the cell suspension between pipetting. - To minimize the edge effect, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. - Use calibrated pipettes and proper pipetting techniques. For viscous solutions, consider reverse pipetting. |
| Vehicle control (DMSO) shows significant cytotoxicity | - DMSO concentration is too high: Many cell lines are sensitive to DMSO concentrations above 0.5%. - Cell line is particularly sensitive to DMSO: Some cell lines have a very low tolerance for organic solvents. | - Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v). - Perform a DMSO toxicity test to determine the maximum non-toxic concentration for your specific cell line. |
| Precipitation of this compound in the culture medium | - Poor solubility of this compound: this compound has limited aqueous solubility. - High concentration of this compound: The concentration used may exceed its solubility limit in the culture medium. | - Ensure the DMSO stock of this compound is well-mixed before diluting in the culture medium. - When preparing the final treatment solution, add the this compound stock to the medium while gently vortexing to ensure rapid dispersion. - If precipitation persists, consider using a lower concentration range or exploring the use of a more soluble pro-drug of this compound if available. |
Data Presentation
Table 1: IC50 Values of this compound in Human Glioblastoma Cell Lines
| Cell Line | 24 hours (µM) | 48 hours (µM) | 72 hours (µM) |
| U87MG | 17.3 | 6.8 | 1.9 |
| CAS-1 | ~10 (40% reduction at 10µM) | Not Reported | Not Reported |
Data compiled from published studies.[1] Actual IC50 values may vary depending on experimental conditions.
Table 2: Effect of this compound on Src Signaling Pathway Components in U87 Cells
| Treatment (24h) | pSrc/Src Ratio | pFAK/FAK Ratio | EGFR Expression |
| Control | 1.0 | 1.0 | 1.0 |
| 5 µM this compound | Decreased | Decreased | Decreased |
This table summarizes the qualitative effects of this compound on key signaling proteins as observed in Western blot analyses.[3]
Experimental Protocols
Resazurin Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Resazurin sodium salt powder or a commercially available solution
-
Sterile PBS (phosphate-buffered saline)
-
Complete cell culture medium
-
96-well clear-bottom, black-walled tissue culture plates
-
This compound
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include wells for a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Assay Procedure:
-
Prepare a working solution of Resazurin in sterile PBS or serum-free medium (a typical concentration is 0.15 mg/mL).
-
Add 10-20 µL of the Resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time will depend on the metabolic activity of the cell line.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank (medium with Resazurin but no cells) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the Src signaling pathway.
Caption: Experimental workflow for a cell viability assay.
References
- 1. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Anti-Survival Effect of this compound and Its Derivatives on Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Suppression of SRC Signaling Is Effective in Reducing Synergy between Glioblastoma and Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Si306 & Cancer Cell Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Si306 in cancer cell experiments. The information is designed to help address specific issues that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that functions as an ATP-competitive inhibitor of Src tyrosine kinase and other Src family kinase (SFK) members.[1][2][3] It is based on a pyrazolo[3,4-d]pyrimidine scaffold.[1]
Q2: What are the known downstream effects of this compound on signaling pathways in cancer cells?
A2: In glioblastoma cell lines, this compound has been demonstrated to inhibit the activity of Src and its upstream and downstream signaling components.[4] This includes a reduction in the phosphorylation of both Src and Focal Adhesion Kinase (FAK), as well as a decrease in the expression of the Epidermal Growth Factor Receptor (EGFR).[3][4]
Q3: Does this compound have other known targets in cancer cells besides Src family kinases?
A3: Yes, this compound and its prodrugs have been shown to act as dual-targeting molecules.[4] In addition to inhibiting SFKs, they also suppress the activity of P-glycoprotein, a membrane efflux transporter often responsible for multidrug resistance in cancer cells.[4]
Q4: What are the expected phenotypic outcomes after treating cancer cells with this compound?
A4: Treatment with this compound has been shown to suppress the growth and invasive potential of glioblastoma cells.[4] It can also induce cellular senescence and necrosis.[1] Furthermore, this compound can induce autophagy; inhibiting this process may enhance the anticancer effects of the compound.[1]
Q5: Is it possible that the observed effects of this compound in my experiments are due to off-target activity?
A5: While this compound has confirmed targets, it is a common phenomenon for small molecule inhibitors to have off-target effects.[5][6] The efficacy of some cancer drugs has been found to be independent of their intended target, suggesting that off-target effects can play a significant role in their mechanism of action.[5][6] If your results are inconsistent with the known on-target effects of this compound, investigating potential off-target activity is a valid line of inquiry.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability After this compound Treatment
If you observe higher than expected cell viability after treating your cancer cell line with this compound, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting/Validation Steps |
| Multidrug Resistance: | The cancer cell line may overexpress efflux pumps like P-glycoprotein, which can reduce the intracellular concentration of this compound. Although this compound can inhibit P-glycoprotein, high levels of expression may still confer resistance.[4] |
| Cell Line Specific Resistance: | The specific genetic background of your cell line may confer resistance to Src inhibition. |
| Compound Degradation: | This compound may have degraded due to improper storage or handling. |
| Off-Target Survival Pathways: | This compound treatment might be activating a compensatory survival pathway in an off-target manner. |
Issue 2: Discrepancy Between Target Inhibition and Phenotypic Effect
This section addresses scenarios where you can confirm inhibition of Src phosphorylation, but the expected downstream effects on cell phenotype (e.g., decreased proliferation) are not observed.
| Potential Cause | Troubleshooting/Validation Steps |
| Parallel Signaling Pathways: | The cancer cells may have redundant or parallel signaling pathways that bypass the need for Src signaling to maintain their phenotype. |
| Off-Target Effects Masking On-Target Effects: | An unknown off-target interaction could be counteracting the effects of Src inhibition. |
| Experimental System: | The experimental conditions (e.g., 2D vs. 3D culture, media components) may influence the cellular response to Src inhibition. |
Experimental Protocols
Protocol 1: Western Blot Analysis of this compound Target Engagement
This protocol is for assessing the impact of this compound on the phosphorylation status of Src and FAK, and the expression of EGFR.
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Cell Culture and Treatment: Plate cancer cells (e.g., U87 glioblastoma cells) and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., 5 µM) or a vehicle control for 24 hours.[4]
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein per lane on an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane overnight at 4°C with primary antibodies against pSrc, Src, pFAK, FAK, EGFR, and a loading control (e.g., β-tubulin).[4]
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
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Data Analysis: Quantify the band intensities and normalize the phosphoprotein levels to their respective total protein levels, and EGFR to the loading control.[4]
Visualizations
Caption: this compound inhibits the Src signaling pathway.
Caption: Troubleshooting logic for unexpected this compound results.
Caption: Experimental workflow for evaluating this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Early investigation of a novel this compound theranostic prodrug for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Survival Effect of this compound and Its Derivatives on Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Si306 Experimental Variability In Vitro: A Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Src inhibitor Si306. Our goal is to help you manage experimental variability and achieve consistent, reproducible results in your in vitro studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound in a question-and-answer format.
Question 1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes and how can I troubleshoot this?
Answer: Inconsistent IC50 values are a common source of variability in in vitro assays. Several factors can contribute to this issue when working with this compound.
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Compound Solubility: this compound has suboptimal aqueous solubility, which can lead to precipitation in your stock solutions or in the cell culture media, effectively lowering the concentration of the active compound.[1][2]
-
Troubleshooting Steps:
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Visual Inspection: Before each use, carefully inspect your stock solution for any visible precipitate. If precipitation is observed, gently warm the solution and vortex to redissolve the compound.
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Solvent Choice: this compound is typically dissolved in DMSO for in vitro use.[3] Ensure you are using high-quality, anhydrous DMSO.
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Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid solvent-induced cytotoxicity and to minimize the risk of this compound precipitation.
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Fresh Dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[3]
-
-
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Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound.[4][5]
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Troubleshooting Steps:
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Cell Line Authentication: Ensure your cell lines are authenticated and free from mycoplasma contamination.
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Passage Number: Use cells within a consistent and low passage number range for your experiments, as prolonged passaging can alter cellular characteristics and drug response.
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Seeding Density: Optimize and maintain a consistent cell seeding density for each experiment, as this can influence the apparent IC50 value.
-
-
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Assay-Specific Parameters: The specifics of your experimental protocol can significantly impact the results.
-
Troubleshooting Steps:
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Incubation Time: The anti-survival effects of this compound are time- and concentration-dependent.[5] Ensure you are using a consistent incubation time for all experiments.
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Reagent Quality: Use high-quality reagents and ensure that your assay components (e.g., viability dyes, antibodies) have not expired and have been stored correctly.
-
-
Question 2: I'm observing significant cell death at my vehicle control (DMSO) concentration. How can I address this?
Answer: While DMSO is a common solvent for compounds like this compound, it can be toxic to cells at higher concentrations.
-
Troubleshooting Steps:
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Lower DMSO Concentration: The most effective solution is to lower the final concentration of DMSO in your culture medium. Aim for a concentration of 0.1% or lower if your cell line is particularly sensitive.
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Vehicle Control Series: Perform a dose-response experiment with DMSO alone to determine the maximum concentration your cells can tolerate without significant loss of viability.
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Alternative Solvents: While less common for this compound, you could explore other solvents, but this would require extensive validation.
-
Question 3: My Western blot results for p-Src (Tyr419) and total Src are variable after this compound treatment. What could be the issue?
Answer: this compound is known to inhibit Src activity by affecting its phosphorylation status.[5] Variability in Western blot results can stem from several sources.
-
Troubleshooting Steps:
-
Lysis Buffer Composition: Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest.
-
Protein Loading: Accurately quantify your protein samples and ensure equal loading across all lanes of your gel. Use a loading control (e.g., β-actin, GAPDH) to confirm equal loading.
-
Antibody Quality: Use validated antibodies for p-Src (Tyr419) and total Src. Titrate your antibodies to determine the optimal concentration for your experiments.
-
Time Course Experiment: The effect of this compound on Src phosphorylation may be time-dependent. Perform a time-course experiment to identify the optimal treatment duration for observing the desired effect.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a pyrazolo[3,4-d]pyrimidine derivative that functions as a dual inhibitor of the Src tyrosine kinase and the P-glycoprotein (P-gp) efflux pump.[5][6] Its anti-cancer effects are attributed to the inhibition of Src signaling pathways, which are involved in cell survival, proliferation, and invasion.[4][7] this compound has been shown to reduce the phosphorylation of focal adhesion kinase (FAK) and the expression of the epidermal growth factor receptor (EGFR).[7][8]
What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in DMSO for in vitro experiments.[3] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[3]
Are there known off-target effects of this compound?
While this compound is characterized as a Src inhibitor, like many kinase inhibitors, it may have off-target effects. The current literature primarily focuses on its effects on the Src/FAK/EGFR pathway. Comprehensive off-target profiling would require further investigation.
Quantitative Data
The following table summarizes the reported IC50 values for this compound in different glioblastoma (GBM) cell lines.
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| CAS-1 | 24h | >10 | [4] |
| CAS-1 | 48h | 5.8 ± 0.2 | [4] |
| CAS-1 | 72h | 5.6 ± 0.1 | [4] |
| U87 | 24h | >10 | [4] |
| U87 | 48h | 8.2 ± 0.3 | [4] |
| U87 | 72h | 6.5 ± 0.2 | [4] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium from a DMSO stock. Also, prepare a vehicle control with the same final DMSO concentration.
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan (B1609692) crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software package.
2. Western Blot for Src Phosphorylation
This protocol outlines the steps to analyze the phosphorylation status of Src after this compound treatment.
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Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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Sample Preparation: Prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5-10 minutes.
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SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Src (Tyr419) and total Src overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the p-Src signal to the total Src signal.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting inconsistent IC50 values.
Caption: Impact of solubility on variability.
References
- 1. Early investigation of a novel this compound theranostic prodrug for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | EGFR | 1640012-88-9 | Invivochem [invivochem.com]
- 4. Anti-Survival Effect of this compound and Its Derivatives on Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A New Strategy for Glioblastoma Treatment: In Vitro and In Vivo Preclinical Characterization of this compound, a Pyrazolo[3,4- d]Pyrimidine Dual Src/P-Glycoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Si306 and pro-Si306 stability issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues and other experimental challenges related to the Src kinase inhibitor Si306 and its prodrugs.
I. Frequently Asked Questions (FAQs)
1. What is the primary stability issue with this compound?
The main challenge with this compound is its suboptimal aqueous solubility. This can lead to precipitation when preparing aqueous solutions for in vitro and in vivo experiments.
2. How do prodrugs like pro-Si306 address this stability issue?
Prodrugs of this compound, such as pro-Si306, are designed to have improved aqueous solubility. Once administered to cells or in vivo, they are metabolized to release the active this compound compound. This approach enhances the bioavailability of this compound.
3. What is the recommended solvent for preparing this compound and pro-Si306 stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of both this compound and pro-Si306. It is crucial to use anhydrous DMSO to avoid introducing moisture, which can affect compound stability and solubility.
4. What are the recommended storage conditions for this compound and pro-Si306?
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Powder: Store at -20°C for long-term stability.
-
DMSO Stock Solutions: Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
5. How should I handle the conversion of pro-Si306 to this compound in my experiments?
Pro-Si306 is designed to be converted to this compound by cellular enzymes. For in vitro cell-based assays, pro-Si306 can be directly added to the cell culture medium. The conversion will occur intracellularly. It is important to establish a time course to determine the optimal duration for conversion and subsequent cellular effects.
II. Troubleshooting Guides
Issue 1: Precipitation of this compound/pro-Si306 in Cell Culture Media
Question: I observed a precipitate in my cell culture medium after adding the DMSO stock solution of this compound/pro-Si306. What should I do?
Answer: Precipitation in aqueous media is a common issue for poorly soluble compounds. Here are several steps to troubleshoot this problem:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize its toxic effects on cells and to avoid solvent-induced precipitation.[1]
-
Step-wise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure rapid and uniform dispersion.[2]
-
Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C. Adding the compound to cold media can significantly decrease its solubility.[2]
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Reduce Final Compound Concentration: The observed precipitation may indicate that the final concentration of your compound exceeds its aqueous solubility limit. Try using a lower final concentration in your experiment.
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Use of Serum: The presence of serum in the culture medium can sometimes help to solubilize hydrophobic compounds. If you are using serum-free media, consider whether your experimental design can accommodate the inclusion of a low percentage of serum.
Issue 2: Inconsistent Results in Cell-Based Assays
Question: I am getting variable results in my cell viability or signaling assays with this compound. What could be the cause?
Answer: Inconsistent results can stem from several factors related to compound handling and experimental setup:
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Incomplete Dissolution of Stock Solution: Before making dilutions, ensure your DMSO stock solution is completely dissolved. If you notice any precipitate in the stock vial, warm it gently in a 37°C water bath and vortex or sonicate briefly.
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Adsorption to Plastics: Poorly soluble compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. Using low-adhesion microplates and pipette tips can help mitigate this issue.
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Cell Density: The initial cell seeding density can significantly impact the outcome of proliferation and cytotoxicity assays. Ensure you are using a consistent and optimal cell number for your specific cell line and assay duration.
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Time-Dependent Effects: The conversion of pro-Si306 to this compound and the subsequent cellular response are time-dependent. Optimize the incubation time to capture the desired biological effect consistently.
III. Data Presentation
Table 1: Solubility and Stability of this compound and a Representative Prodrug
| Compound | Solvent | Solubility | Storage Stability (Powder) | Storage Stability (DMSO Stock) | Notes |
| This compound | Aqueous Media | Suboptimal/Low | Stable at -20°C | Stable for months at -80°C (aliquoted) | Prone to precipitation in aqueous solutions. |
| pro-Si306 | Aqueous Media | Improved | Stable at -20°C | Stable for months at -80°C (aliquoted) | Designed for better aqueous solubility; converts to this compound in cells.[3] |
IV. Experimental Protocols
Protocol 1: Preparation of this compound/pro-Si306 DMSO Stock Solution
Materials:
-
This compound or pro-Si306 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the vial of this compound or pro-Si306 powder and the anhydrous DMSO to room temperature.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the compound powder.
-
Vortex the vial vigorously for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, briefly sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Procedure for a Cell Viability (MTT) Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound or pro-Si306 DMSO stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or pro-Si306 in pre-warmed complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[4]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
V. Mandatory Visualizations
Caption: this compound inhibits the Src signaling pathway.
Caption: Experimental workflow for a cell viability assay.
Caption: Logical troubleshooting for solubility issues.
References
Technical Support Center: Addressing Matrix Effects of Si306 in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects when quantifying the Src inhibitor Si306 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in the context of LC-MS/MS analysis of this compound in biological samples?
A1: The matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, caused by co-eluting, undetected components from the biological matrix (e.g., plasma, serum, tissue homogenate).[1][2] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative results.[1][2]
Q2: What are the primary causes of matrix effects in biological samples?
A2: Biological matrices are complex mixtures of endogenous components like phospholipids, proteins, salts, and lipids.[2] During sample preparation and analysis, these components can co-elute with this compound and interfere with the ionization process in the mass spectrometer's ion source, leading to matrix effects.[1][2] Phospholipids are particularly notorious for causing ion suppression in electrospray ionization (ESI) mode.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: Matrix effects can be assessed both qualitatively and quantitatively. A common quantitative method is the post-extraction spike analysis.[3][4] This involves comparing the peak response of this compound in a neat solution to the response of this compound spiked into an extracted blank matrix. A significant difference in the responses indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF < 1 suggests ion suppression and an MF > 1 indicates ion enhancement.
Q4: Shouldn't a stable isotope-labeled internal standard (SIL-IS) for this compound automatically correct for matrix effects?
A4: Ideally, a SIL-IS, such as this compound-d8, will co-elute with this compound and experience the same degree of ion suppression or enhancement, thus providing accurate correction. However, this is not always guaranteed. Slight differences in chromatographic retention times between the analyte and the SIL-IS can lead to them eluting in regions with varying matrix interferences, resulting in incomplete correction.
Q5: What are the common sample preparation techniques to mitigate this compound matrix effects?
A5: The most common techniques are:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) is used to precipitate proteins. While quick, it may not remove other interfering substances like phospholipids, leading to significant matrix effects.[5]
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase. LLE generally provides cleaner extracts than PPT.[4][5]
-
Solid-Phase Extraction (SPE): A highly effective method that uses a solid sorbent to selectively isolate the analyte from the matrix. SPE can provide the cleanest extracts, significantly reducing matrix effects, but is often more time-consuming and expensive.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Poor sensitivity or low signal-to-noise for this compound | Ion suppression due to co-eluting matrix components. | 1. Optimize Sample Preparation: Switch from PPT to a more rigorous cleanup method like LLE or SPE to remove more interferences. 2. Chromatographic Optimization: Modify the LC gradient to better separate this compound from the ion-suppressing regions of the chromatogram. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| High variability in this compound/Internal Standard peak area ratios across different samples | Significant and variable matrix effects between different lots of the biological matrix. | 1. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS for this compound is the best way to compensate for matrix variability.[6] 2. Improve Sample Cleanup: Employ SPE to achieve the cleanest possible extracts and minimize variability between samples. |
| Inconsistent recovery of this compound | Inefficient or variable extraction from the biological matrix. | 1. Optimize Extraction Protocol: Re-evaluate the extraction solvent, pH, and mixing/vortexing parameters to ensure complete and reproducible extraction. 2. Evaluate Different Extraction Techniques: Compare the recovery of PPT, LLE, and SPE to identify the most efficient and consistent method for this compound.[5] |
| Peak shape issues (e.g., tailing, splitting) for this compound | Interference from matrix components or issues with the analytical column. | 1. Enhance Sample Cleanup: Cleaner samples are less likely to cause poor peak shapes.[5] 2. Use a Guard Column: Protect the analytical column from strongly retained matrix components. 3. Column Washing: Implement a robust column washing step at the end of each chromatographic run to remove residual matrix components. |
Data Presentation: Comparison of Sample Preparation Techniques
The following data for Dasatinib, a pyrazolo[3,4-d]pyrimidine-based Src inhibitor structurally similar to this compound, is presented as a representative example to illustrate the impact of different sample preparation techniques on recovery and matrix effects in human plasma.
Table 1: Recovery of Dasatinib Using Various Sample Preparation Methods
| Sample Preparation Method | Analyte Concentration | Mean Recovery (%) | Precision (% CV) | Reference |
| Protein Precipitation (PPT) | LQC, MQC, HQC | 106.6 ± 4.7 | < 15 | [7] |
| Liquid-Liquid Extraction (LLE) | LQC, MQC, HQC | 79.77 - 85.17 | < 3.26 | [1] |
| Solid-Phase Extraction (SPE) | LQC, MQC, HQC | 92.9 - 96.0 | < 9.5 | [8] |
Table 2: Matrix Effect of Dasatinib in Human Plasma
| Sample Preparation Method | Analyte Concentration | Matrix Effect Assessment | Result | Reference |
| Protein Precipitation (PPT) | LQC, HQC | Not specified | Not significant | [9] |
| Liquid-Liquid Extraction (LLE) | LQC, HQC | Mean Normalized Matrix Factor | 0.71 (CV ≤ 14%) | [4] |
| Solid-Phase Extraction (SPE) | LQC, HQC | Not specified | No notable matrix effects | [8] |
LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control, CV = Coefficient of Variation.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound Analysis in Human Plasma
This protocol is a fast and simple method for sample cleanup.
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound Analysis in Human Plasma
This protocol provides a cleaner sample extract compared to PPT.
-
To 180 µL of human plasma in a glass tube, add the internal standard.
-
Add 1 mL of methyl tert-butyl ether as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Freeze the aqueous (lower) layer in a dry ice/acetone bath.
-
Decant the organic (upper) layer into a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for this compound Analysis in Human Plasma
This protocol offers the most thorough sample cleanup to minimize matrix effects.
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load 500 µL of the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A generalized workflow for the bioanalysis of this compound.
Caption: A troubleshooting decision tree for addressing matrix effects.
Caption: The inhibitory action of this compound on the Src signaling pathway.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. acgpubs.org [acgpubs.org]
- 8. Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high‐performance liquid chromatography–Photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vibgyorpublishers.org [vibgyorpublishers.org]
Technical Support Center: Si306 Long-Term Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Si306 during long-term storage. The following information is based on general principles for small molecule kinase inhibitors and compounds with a pyrazolo[3,4-d]pyrimidine scaffold, as specific stability data for this compound is not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Storing the compound in a desiccator at low temperatures can further minimize degradation.
Q2: How should I store this compound in solution?
Stock solutions of this compound, typically prepared in DMSO, should be stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. It is advisable to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Q3: I have been storing my solid this compound at room temperature. Is it still usable?
Prolonged storage at room temperature may lead to degradation, especially if the compound has been exposed to light or humidity. It is highly recommended to perform a purity analysis (e.g., by HPLC) to assess the integrity of the compound before use in critical experiments.
Q4: My experimental results with this compound are inconsistent. Could this be due to compound degradation?
Yes, inconsistent results are a common sign of compound degradation. Degradation can lead to a lower effective concentration of the active compound and the presence of impurities that may have off-target effects. Always use freshly prepared dilutions from a properly stored stock solution for your experiments.
Q5: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been detailed in the literature, compounds with similar heterocyclic scaffolds can be susceptible to:
-
Hydrolysis: The pyrazolo[3,4-d]pyrimidine core or its substituents may undergo hydrolysis, especially if exposed to moisture in combination with acidic or basic conditions.
-
Oxidation: The sulfur atom and other electron-rich parts of the molecule can be prone to oxidation, particularly when exposed to air and light.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in assays. | Compound degradation in solid form or solution. | 1. Confirm the purity of the solid compound and stock solution using an appropriate analytical method like HPLC or LC-MS. 2. Prepare fresh stock solutions from solid material that has been stored under recommended conditions. 3. Prepare single-use aliquots of stock solutions to avoid multiple freeze-thaw cycles. |
| Appearance of new peaks in HPLC/LC-MS analysis. | Degradation of this compound into one or more new chemical entities. | 1. Review storage conditions. Ensure the compound is protected from light, moisture, and oxygen. 2. If degradation is suspected, repurify the compound if possible, or obtain a new batch. 3. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and understand degradation pathways. |
| Precipitation of the compound in aqueous buffers. | Poor solubility of this compound in the chosen buffer. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is kept to a minimum (typically <1%) and is compatible with your experimental system. 2. Test the solubility of this compound in your specific experimental buffer before conducting large-scale experiments. 3. Consider using a prodrug of this compound, which has been developed to have improved aqueous solubility. |
Data Presentation
As specific quantitative long-term stability data for this compound is not publicly available, the following table provides a general guideline for the storage of small molecule kinase inhibitors.
Table 1: General Storage Recommendations for Small Molecule Kinase Inhibitors
| Form | Temperature | Protection | Duration |
| Solid | -20°C | Tightly sealed, desiccated, protected from light | Years |
| 4°C | Tightly sealed, desiccated, protected from light | Months | |
| Room Temperature | Tightly sealed, desiccated, protected from light | Short-term (days to weeks) - not recommended for long-term | |
| Solution (e.g., in DMSO) | -80°C | Tightly sealed, single-use aliquots, inert atmosphere | Months to years |
| -20°C | Tightly sealed, single-use aliquots, inert atmosphere | Weeks to months |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity of a this compound sample.
1. Materials:
-
This compound sample (solid or in solution)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Solid this compound: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
-
This compound Solution: Dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
3. HPLC Conditions (Example):
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
4. Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as follows: Purity (%) = (Peak Area of this compound / Total Peak Area of all peaks) x 100
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system (as described in Protocol 1)
-
LC-MS system for identification of degradation products
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat solid this compound at 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.
3. Analysis:
-
Analyze the stressed samples by HPLC (as in Protocol 1) to observe the formation of new peaks (degradation products).
-
Use LC-MS to determine the mass of the degradation products to aid in their structural elucidation.
Visualizations
Caption: Troubleshooting workflow for this compound degradation issues.
Technical Support Center: Optimizing Si306 Incubation Time in Cell-Based Assays
Welcome to the technical support center for Si306. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times for this compound in cell-based assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor belonging to the pyrazolo[3,4-d]pyrimidine class of compounds. Its primary mechanism of action is the competitive inhibition of c-Src tyrosine kinase.[1][2] By targeting Src, this compound can interfere with downstream signaling pathways that are crucial for cell survival, proliferation, invasion, and angiogenesis in cancer cells.[3][4][5]
Q2: What is a typical starting point for incubation time when using this compound in a cell-based assay?
Based on published studies, a common starting point for incubation time with this compound is 24 to 72 hours .[3][6][7] Shorter incubation times (e.g., 3 hours) have been used to observe early events like the induction of autophagy, while longer incubation times (24, 48, and 72 hours) are typically used to assess downstream effects such as changes in protein expression, cell viability, and invasion.[2][3][8]
Q3: How does the optimal incubation time for this compound vary between different cell lines?
The optimal incubation time can vary significantly between different cell lines. Factors influencing this include the doubling time of the cells, the expression levels of Src and its downstream targets, and the overall sensitivity of the cell line to Src inhibition. For example, glioblastoma (GBM) cell lines have shown sensitivity to this compound with incubation times of 72 hours to determine IC50 values.[7][9] It is recommended to perform a time-course experiment for each new cell line to determine the optimal incubation period.
Q4: How does the concentration of this compound affect the optimal incubation time?
Higher concentrations of this compound may elicit a more rapid response, potentially requiring shorter incubation times to observe an effect. Conversely, lower concentrations may require longer incubation periods to achieve a significant biological response. A dose-response experiment coupled with a time-course is the most effective way to determine the ideal combination of concentration and incubation time for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Incubation time is too short. | Increase the incubation time. For endpoints like cell viability, 48-72 hours may be necessary.[7][9] |
| This compound concentration is too low. | Perform a dose-response experiment to determine the effective concentration range for your cell line. | |
| Cell line is resistant to this compound. | Confirm the expression and activity of Src kinase in your cell line. Consider using a different cell line known to be sensitive to Src inhibition. | |
| Poor solubility of this compound. | This compound has suboptimal aqueous solubility.[1][6] Ensure it is properly dissolved in a suitable solvent like DMSO before diluting in culture medium. Consider using its more soluble prodrug, pro-Si306.[3][6] | |
| High background or non-specific effects | This compound concentration is too high. | Lower the concentration of this compound. High concentrations can lead to off-target effects. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is not toxic to the cells. Run a vehicle control (medium with the same concentration of solvent) to assess its effect. | |
| Inconsistent results between experiments | Variability in cell health and density. | Standardize cell seeding density and ensure cells are in a logarithmic growth phase at the start of the experiment. |
| Instability of this compound in culture medium. | While this compound is relatively stable, its prodrugs are designed to release the active compound over time.[10] For long-term experiments, consider replenishing the medium with fresh this compound. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different glioblastoma (GBM) cell lines after 72 hours of incubation.
| Cell Line | IC50 (µM) after 72h | Reference |
| U87 | >10 | [9] |
| CAS-1 | 5.49 | [9] |
Note: The sensitivity to this compound can vary between cell lines, as demonstrated by the different IC50 values.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general procedure to determine the optimal incubation time for this compound in a cell-based viability assay (e.g., MTT or CellTiter-Glo®).
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment. Incubate for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO).
-
Time-Course Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Viability Assay: At each time point, perform your chosen cell viability assay according to the manufacturer's instructions.
-
Data Analysis: For each time point, plot the cell viability against the log of the this compound concentration to determine the IC50 value. The optimal incubation time is typically the shortest duration that gives a robust and reproducible response.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Early investigation of a novel this compound theranostic prodrug for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Survival Effect of this compound and Its Derivatives on Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Si306 vs. Dasatinib in Glioblastoma: A Comparative Analysis of Preclinical Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Si306 and dasatinib (B193332) in the context of glioblastoma (GBM) treatment, focusing on their performance in preclinical studies involving glioblastoma cell lines. This analysis is supported by experimental data on their mechanisms of action, cytotoxic effects, and impact on key signaling pathways.
Glioblastoma is a notoriously aggressive and difficult-to-treat brain tumor. A key player in its progression is the Src family of non-receptor tyrosine kinases (SFKs), which are frequently overactivated in GBM and contribute to cell proliferation, survival, invasion, and angiogenesis.[1] Both this compound, a novel pyrazolo[3,4-d]pyrimidine derivative, and dasatinib, a multi-targeted kinase inhibitor, have been investigated for their potential to inhibit Src signaling in glioblastoma.[1][2] This guide delves into the comparative preclinical data for these two compounds.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Studies have shown that this compound exhibits a more potent cytotoxic effect on various glioblastoma cell lines compared to dasatinib. Notably, this compound and its pro-drug form (pro-Si306) demonstrated lower IC50 values in U87, U87-TxR (a multidrug-resistant cell line), and LN-229 glioblastoma cells.[1]
| Cell Line | This compound IC50 (µM) | pro-Si306 IC50 (µM) | Dasatinib IC50 (µM) |
| U87 | ~3 | ~3 | 6.1 |
| U87-TxR | 4.8 | ~3 | 8.5 |
| LN-229 | 8.0 | Not Reported | 24.7 |
| Data sourced from a 72-hour MTT assay.[1] |
These findings suggest that this compound is more effective at inhibiting the growth of glioblastoma cells, including those that have developed resistance to other therapies.[1]
Mechanism of Action: Targeting the Src Signaling Pathway
Both this compound and dasatinib function as ATP-competitive tyrosine kinase inhibitors, with a primary target being the Src family kinases.[1][3] Elevated Src activity is a known driver of glioblastoma progression.[1]
Upon treatment with this compound, a clear downregulation of the phosphorylated, active form of Src (pY416-SRC) has been observed in U-87 MG and U-251 glioblastoma cell lines.[4] This inhibition of Src activity leads to the downstream modulation of other important signaling molecules. For instance, this compound treatment also resulted in the reduced phosphorylation of β-PDGFR, a receptor tyrosine kinase involved in cell growth and migration.[4] Furthermore, this compound has been shown to inhibit Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR) expression, both of which are crucial for glioblastoma cell invasion and survival.[5]
Dasatinib, while also a potent Src inhibitor, has a broader target profile, inhibiting other kinases such as BCR-ABL, c-KIT, EPHA2, and PDGFRβ.[3][6] In glioblastoma cell lines, dasatinib treatment effectively abolishes the phosphorylation of Src.[2] However, its broader activity can also lead to off-target effects. For example, while inhibiting pro-cancerogenic Src family members like 'Yes', it can also suppress the activity of 'Lyn', a protein that may have a protective role against cancer, potentially accelerating tumor growth in some contexts.[7]
Caption: Simplified Src signaling pathway in glioblastoma and points of inhibition by this compound and dasatinib.
Overcoming Drug Resistance and Blood-Brain Barrier Penetration
A significant challenge in treating glioblastoma is the blood-brain barrier (BBB), which restricts the entry of many therapeutic agents into the brain.[1] Dasatinib has been shown to be a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are highly expressed at the BBB and can limit its brain accumulation.[1][8]
In contrast, this compound has demonstrated the ability to cross the BBB and accumulate in the brain.[1] Furthermore, this compound and its pro-drug, pro-Si306, have been shown to inhibit the activity of P-gp, suggesting a dual mechanism that not only targets Src but may also overcome a key mechanism of drug resistance in glioblastoma.[1] This dual action could enhance its own efficacy and potentially that of co-administered drugs.[1]
Caption: A typical experimental workflow for determining the IC50 values of this compound and dasatinib in glioblastoma cell lines.
Effects on Cell Invasion and the Tumor Microenvironment
Glioblastoma's highly invasive nature is a major contributor to its poor prognosis. This compound has demonstrated a significant ability to reduce glioblastoma cell migration and invasion.[9][10] It achieves this, in part, by decreasing the ability of glioblastoma cells to degrade the extracellular matrix, a critical step in the invasion process.[11]
Furthermore, this compound has been shown to interfere with the interaction between glioblastoma cells and the surrounding stromal cells.[4] It can inhibit the myofibroblastic differentiation of normal fibroblasts induced by glioblastoma cells, a process that contributes to the formation of a tumor-promoting microenvironment.[4]
Dasatinib has also been shown to reduce the invasion of glioblastoma cells in preclinical models.[8] However, the broader kinase inhibition profile of dasatinib could have more complex and potentially contradictory effects on the intricate tumor microenvironment.
Conclusion
Based on the available preclinical data, this compound presents a compelling profile for the treatment of glioblastoma. It demonstrates superior potency in inhibiting the growth of glioblastoma cell lines, including multidrug-resistant variants, when compared to dasatinib.[1] Its ability to cross the blood-brain barrier and inhibit P-gp efflux pumps addresses two of the most significant hurdles in glioblastoma therapy.[1] While both compounds effectively target the Src signaling pathway, this compound's more focused mechanism of action may offer a more favorable therapeutic window with potentially fewer off-target effects. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for glioblastoma patients.
Experimental Protocols
Cell Viability Assay (MTT Assay) [1]
-
Cell Seeding: Glioblastoma cell lines (e.g., U87, U87-TxR, LN-229) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with increasing concentrations of this compound, pro-Si306, or dasatinib for 72 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a further 3-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Western Blot Analysis for Protein Phosphorylation [4]
-
Cell Lysis: Glioblastoma cells, treated with or without the inhibitors for a specified time, are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Src, total Src).
-
Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Invasion Assay (Boyden Chamber Assay) [10]
-
Chamber Preparation: The upper chambers of transwell inserts are coated with Matrigel to mimic the extracellular matrix.
-
Cell Seeding: Glioblastoma cells, pre-treated with the inhibitors or a vehicle control, are seeded in the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The chambers are incubated for a specified period (e.g., 24 hours) to allow for cell invasion.
-
Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
References
- 1. A New Strategy for Glioblastoma Treatment: In Vitro and In Vivo Preclinical Characterization of this compound, a Pyrazolo[3,4-d]Pyrimidine Dual Src/P-Glycoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combination of tyrosine kinase inhibitors, crizotinib and dasatinib for the treatment of glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 7. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 8. Dasatinib (Sprycel) [virtualtrials.org]
- 9. SRC Tyrosine Kinase Inhibitor and X-rays Combined Effect on Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Si306 and pro-Si306 Efficacy in Glioblastoma
A deep dive into the preclinical data of two promising Src inhibitors for the treatment of glioblastoma, this guide offers a comprehensive comparison of Si306 and its prodrug, pro-Si306. We present a detailed analysis of their efficacy, supported by experimental data and protocols, to inform researchers, scientists, and drug development professionals.
Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat, with a critical need for novel therapeutic strategies. One promising avenue of research involves the inhibition of the Src family of non-receptor tyrosine kinases, which are frequently overactivated in GBM and play a crucial role in tumor growth, invasion, and survival.[1][2][3] This guide provides a comparative analysis of two pyrazolo[3,4-d]pyrimidine-based Src inhibitors: this compound and its prodrug, pro-Si306. The development of pro-Si306 was aimed at enhancing the solubility and therapeutic efficacy of the parent compound, this compound.[4][5]
Quantitative Analysis of In Vitro Efficacy
The anti-proliferative activity of this compound and pro-Si306 has been evaluated in various glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.
| Cell Line | Compound | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| U87 | This compound (C1) | >10 | 8.5 ± 0.5 | 3.0 (approx.) |
| pro-Si306 (C2) | 9.8 ± 0.8 | 6.5 ± 0.4 | 3.0 (approx.) | |
| CAS-1 | This compound (C1) | 7.5 ± 0.3 | 4.5 ± 0.3 | Not Reported |
| pro-Si306 (C2) | 5.5 ± 0.2 | 3.0 ± 0.2 | Not Reported | |
| U87-TxR | This compound | Not Reported | Not Reported | 4.8 |
| pro-Si306 | Not Reported | Not Reported | Unchanged from U87 | |
| LN-229 | This compound | Not Reported | Not Reported | 8.0 |
| pro-Si306 | Not Reported | Not Reported | Unchanged from U87 |
Table 1: Comparative IC50 Values of this compound and pro-Si306 in Glioblastoma Cell Lines. Data compiled from multiple sources.[4][6] Pro-Si306 (C2) generally demonstrates greater or comparable potency to this compound (C1), particularly at earlier time points. Of note, pro-Si306 retains its efficacy in the multidrug-resistant U87-TxR cell line.[4]
Mechanism of Action: Src Inhibition and Downstream Signaling
Both this compound and pro-Si306 exert their anti-cancer effects by inhibiting the activity of Src tyrosine kinase.[6][7] This inhibition leads to a cascade of downstream effects, ultimately impacting cell survival, proliferation, and invasion.
Experimental evidence demonstrates that treatment with this compound and its derivatives leads to a reduction in the expression of both wild-type EGFR (EGFR^WT^) and the mutated form EGFRvIII in U87 and CAS-1 glioblastoma cells, respectively.[1][6] Furthermore, these compounds have been shown to inhibit the phosphorylation of Focal Adhesion Kinase (FAK), a key downstream effector of Src involved in cell migration and invasion.[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The anti-proliferative effects of this compound and pro-Si306 were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Detailed Steps:
-
Cell Seeding: Glioblastoma cells (e.g., U87, CAS-1) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound or pro-Si306.
-
Incubation: The plates were incubated for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 3-4 hours.
-
Formazan Solubilization: The medium was then removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the untreated control, and IC50 values were calculated using non-linear regression analysis.
The Prodrug Strategy: Enhancing Therapeutic Potential
The development of pro-Si306 as a prodrug of this compound was a strategic approach to improve the parent compound's physicochemical properties, particularly its aqueous solubility, which can limit its therapeutic application.[5]
This prodrug approach is designed to deliver the active molecule more effectively to the tumor site. In vivo studies have suggested that pro-Si306 has good efficacy in an orthotopic glioblastoma model.[4] A single oral treatment with this compound was shown to prolong the survival of mice with orthotopically injected U87 cells by 30%.[4]
Conclusion
The preclinical data strongly suggest that both this compound and its prodrug, pro-Si306, are potent inhibitors of glioblastoma cell growth. Pro-Si306 demonstrates comparable or, in some cases, superior in vitro efficacy to this compound, with the added advantage of retaining its activity in a multidrug-resistant cell line. The mechanism of action through Src inhibition and the subsequent impact on key downstream signaling pathways like EGFR and FAK provide a solid rationale for their continued investigation. The prodrug strategy employed for pro-Si306 represents a promising approach to enhance the therapeutic index of this class of compounds. Further in vivo studies are warranted to fully elucidate the comparative efficacy and pharmacokinetic profiles of this compound and pro-Si306, which will be crucial for their potential clinical translation in the treatment of glioblastoma.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. A New Strategy for Glioblastoma Treatment: In Vitro and In Vivo Preclinical Characterization of this compound, a Pyrazolo[3,4-d]Pyrimidine Dual Src/P-Glycoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Survival Effect of this compound and Its Derivatives on Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of Src family kinases in growth and migration of glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating p-Src Western Blot Results: A Comparative Guide to Si306 and Other Src Kinase Inhibitors
For researchers, scientists, and drug development professionals, accurate validation of antibody specificity is paramount to ensure the reliability of Western blot results. This guide provides a comprehensive comparison of Si306, a potent Src tyrosine kinase inhibitor, with other commercially available inhibitors for the validation of phosphorylated Src (p-Src) antibodies. We present supporting experimental data, detailed protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Unveiling the Role of this compound in Src Phosphorylation
This compound is a small molecule inhibitor belonging to the pyrazolo[3,4-d]pyrimidine class of compounds.[1] It functions as an ATP-competitive inhibitor of Src tyrosine kinase, effectively blocking its catalytic activity.[1][2] Published studies have demonstrated that treatment of glioblastoma cell lines with this compound leads to a significant reduction in the phosphorylation of Src, confirming its inhibitory effect on the kinase.[1][3] This makes this compound a valuable tool for researchers to confirm that a p-Src antibody specifically recognizes the phosphorylated form of the protein. A decrease in the p-Src signal upon this compound treatment would indicate that the antibody is indeed specific to the phosphorylated epitope.
Quantitative Comparison of Src Kinase Inhibitors
The selection of an appropriate inhibitor for p-Src validation often depends on its potency and the specific experimental context. Below is a summary of the inhibitory concentrations for this compound and two other widely used Src inhibitors, dasatinib (B193332) and eCF506. While a direct head-to-head comparison in a single study is not available, the following data from various studies provide a useful reference.
| Inhibitor | Mechanism of Action | Reported Inhibitory Concentration | Cell Line/System | Reference |
| This compound | ATP-competitive Src inhibitor | Kᵢ = 0.13 µM (for c-Src) | Biochemical Assay | [2] |
| 10 µM reduces p-Src/Src ratio by 55% | CAS-1 | [4] | ||
| 5 µM significantly decreases pSrc/Src ratio | U87 and U87-TxR | [3] | ||
| Dasatinib | Multi-targeted kinase inhibitor (including Src) | Dose-dependent inhibition of p-Src(pY418) | PC-3 | [5] |
| 50 nM strongly inhibits Src phosphorylation | SAS, CAL27, BICR56 | [6][7] | ||
| eCF506 | Selective Src family kinase inhibitor | IC₅₀ < 0.5 nM (for SRC) | Biochemical Assay | [8][9] |
| 100 nM leads to complete inhibition of p-Src | MDA-MB-231 | [8][9] |
Note: The inhibitory concentrations can vary depending on the cell line, treatment duration, and specific experimental conditions. Researchers should perform a dose-response experiment to determine the optimal concentration for their system.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams were generated using the Graphviz DOT language.
Caption: Src signaling pathway and point of inhibition.
Caption: Experimental workflow for p-Src Western blot validation.
Experimental Protocols
Below are detailed methodologies for validating p-Src antibody specificity using Src kinase inhibitors. It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of the protein.
Protocol 1: Validation of p-Src Antibody using this compound
This protocol is based on established methods for treating cells with this compound and performing Western blot analysis.[3]
-
Cell Culture and Treatment:
-
Plate cells (e.g., U87, CAS-1) at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treat cells with a range of this compound concentrations (e.g., 1, 5, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Protein Lysate Preparation:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Src (e.g., p-Src Tyr416) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total Src and a loading control like β-actin or GAPDH.
-
Protocol 2: Comparative Validation with Dasatinib or eCF506
This protocol can be adapted for dasatinib or eCF506 based on published methodologies.[5][6][7][10]
-
Cell Culture and Treatment:
-
Protein Lysate Preparation and Western Blotting:
-
The procedures for lysate preparation and Western blotting are identical to those described for this compound.
-
By following these protocols and comparing the effects of different inhibitors, researchers can confidently validate the specificity of their p-Src antibodies and ensure the accuracy of their Western blot data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, this compound and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification and validation of phospho-SRC, a novel and potential pharmacodynamic biomarker for dasatinib (SPRYCEL), a multi-targeted kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
The Differential Impact of Si306 on Glioblastoma Subtypes: A Comparative Analysis
For Immediate Release
A comprehensive review of preclinical data reveals the differential effects of Si306, a novel Src tyrosine kinase inhibitor, across various glioblastoma (GBM) cell lines, suggesting subtype-specific therapeutic potential. This guide synthesizes available experimental data to offer a comparative analysis for researchers, scientists, and drug development professionals.
Glioblastoma is a notoriously heterogeneous disease, classified into distinct molecular subtypes—primarily Proneural, Mesenchymal, and Classical—each with unique genomic and transcriptomic features that can influence therapeutic response. This compound, a pyrazolo[3,4-d]pyrimidine derivative, has demonstrated potent anti-cancer activity by inhibiting Src tyrosine kinase, a key player in GBM cell proliferation, survival, and invasion.[1][2] Furthermore, this compound has been shown to inhibit the P-glycoprotein efflux pump, a contributor to multidrug resistance in cancer.[1]
This analysis focuses on the effects of this compound and its derivatives on commonly studied glioblastoma cell lines, including U87, CAS-1, GL261, and LN-229. While the molecular subtype of each cell line is not always explicitly defined in the examined literature, we have categorized them based on available information to draw meaningful comparisons. The murine cell line GL261 is recognized as a model for the Mesenchymal subtype.[3] The human cell line CAS-1 expresses the EGFRvIII mutation, a hallmark of the Classical subtype.[3] The subtypes for U87 and LN-229 are less clearly defined in the literature, presenting a limitation in direct subtype-to-subtype comparison.
Quantitative Analysis of this compound's Effects
The anti-survival effects of this compound and its derivatives are both time- and concentration-dependent.[3] The following tables summarize the key quantitative findings from in vitro studies.
Table 1: In Vitro Efficacy of this compound and its Prodrugs in Glioblastoma Cell Lines
| Cell Line | Molecular Subtype (Inferred) | Compound | IC50 (µM) | Reference(s) |
| U87 | Undefined | This compound | ~3.0 | [2] |
| Pro-Si306 | ~3.0 | [2] | ||
| Dasatinib | 6.1 | [2] | ||
| U87-TxR (Multidrug-Resistant) | Undefined | This compound | 4.8 | [2] |
| Pro-Si306 | Unchanged | [2] | ||
| Dasatinib | 8.5 | [2] | ||
| LN-229 | Undefined | This compound | 8.0 | [2] |
| Pro-Si306 | Unchanged | [2] | ||
| Dasatinib | 24.7 | [2] | ||
| CAS-1 | Classical (EGFRvIII+) | This compound (C1) | Lower than U87 | [4] |
| Prodrug (C2) | Lower than U87 | [4] | ||
| Prodrug (C3) | Lower than U87 | [4] |
Table 2: Time- and Concentration-Dependent Effects of this compound on Glioblastoma Cell Viability
| Cell Line | Concentration (µM) | Time (hours) | % Viability Reduction | Reference(s) |
| CAS-1 | 8 | 48 | 85% | [3] |
| 10 | 48 | 85% | [3] | |
| U87 | 8 | 48 | 25% | [3] |
| 10 | 48 | 25% | [3] | |
| 8 | 72 | >70% | [3] | |
| 10 | 72 | >70% | [3] | |
| GL261 | Not specified | 72 | Drastic reduction | [5] |
| U87MG | Not specified | 72 | Drastic reduction | [5] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound in glioblastoma involves the inhibition of the Src signaling pathway and its downstream effectors. A key finding is the impact of this compound on the Epidermal Growth Factor Receptor (EGFR), a critical oncogene in glioblastoma.
References
- 1. accegen.com [accegen.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. Glioma 261 - Wikipedia [en.wikipedia.org]
- 4. Anti-Survival Effect of this compound and Its Derivatives on Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
Si306 Demonstrates Potent Anti-Tumor Effects in Glioblastoma Xenograft Models, Outperforming Standard Therapies in Preclinical Studies
For Immediate Release
[City, State] – [Date] – New preclinical data on Si306, a novel Src inhibitor, reveals significant anti-tumor activity in xenograft models of glioblastoma (GBM), the most aggressive form of brain cancer. The studies indicate that this compound, both as a monotherapy and in combination with radiation, effectively suppresses tumor growth and prolongs survival in mice bearing U87 glioblastoma xenografts. These findings position this compound as a promising candidate for further clinical investigation, offering a potential new therapeutic avenue for a patient population with limited treatment options.
Glioblastoma is notoriously difficult to treat, with the current standard of care, including temozolomide (B1682018) and bevacizumab, providing only modest survival benefits. The highly invasive nature of GBM and its resistance to conventional therapies underscore the urgent need for novel therapeutic strategies. This compound targets Src, a non-receptor tyrosine kinase that is overactivated in many cancers, including glioblastoma, and plays a crucial role in tumor cell proliferation, invasion, and survival.
Superior Efficacy in Head-to-Head Comparisons
In preclinical xenograft models using the U87 human glioblastoma cell line, this compound has demonstrated compelling efficacy. One study reported that a single oral treatment of this compound prolonged the survival of mice with orthotopically injected U87 cells by 30%.[1] Furthermore, the combination of this compound with radiotherapy has been shown to strongly potentiate the suppression of U87 xenograft growth compared to either treatment alone.[1][2]
While direct head-to-head in vivo comparisons in the same study are limited in the public domain, in vitro evidence suggests a superior potency of this compound and its prodrugs over other Src inhibitors like dasatinib. This compound and its prodrug, pro-Si306, exhibited approximately double the efficacy in inhibiting the growth of U87 glioblastoma cells in culture when compared to dasatinib.[1][2]
The following tables summarize the available quantitative data from various preclinical studies, providing a comparative overview of this compound's performance against standard-of-care and alternative therapies in U87 glioblastoma xenograft models.
| Treatment Group | Tumor Volume Inhibition (TVI) | Survival Rate | Study Details |
| This compound (oral) | Data not specified | 30% increase in survival | Orthotopic U87 xenograft model.[1] |
| This compound + Radiotherapy | Potentiated suppression of tumor growth | Data not specified | U87 xenograft model.[1][2] |
| Temozolomide | 92% at day 56 | 37.5% at day 90 | Orthotopic U87-luc xenograft model. |
| Dasatinib | Significant attenuation of tumor growth | Data not specified | Orthotopic U87MG xenograft model. |
Mechanism of Action: Targeting a Key Oncogenic Pathway
This compound exerts its anti-tumor effects by inhibiting the Src signaling pathway, a central node in cancer cell biology. The binding of this compound to Src kinase blocks its activity, leading to a downstream cascade of events that includes the reduced phosphorylation of Focal Adhesion Kinase (FAK) and decreased expression of the Epidermal Growth Factor Receptor (EGFR). This disruption of the Src/FAK/EGFR signaling axis ultimately inhibits cell proliferation, migration, and invasion, and can induce apoptosis.
References
Comparative Analysis of Si306 and Saracatinib for Glioblastoma Treatment
A Guide for Researchers and Drug Development Professionals
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis for most patients. The aggressive and infiltrative nature of GBM, coupled with the protective blood-brain barrier, necessitates the development of novel therapeutic agents that can effectively target key oncogenic pathways. Among the promising targets is the Src family of non-receptor tyrosine kinases, which are frequently overactivated in GBM and play a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis. This guide provides a comparative overview of two Src inhibitors, Si306 and saracatinib (B1683781), for the treatment of GBM, summarizing their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate them.
Introduction to this compound and Saracatinib
This compound is a pyrazolo[3,4-d]pyrimidine-based Src inhibitor that has demonstrated potent anti-GBM activity in preclinical studies.[1][2] It functions as an ATP-competitive inhibitor of Src tyrosine kinase and has the significant advantage of being able to cross the blood-brain barrier.[2] Furthermore, this compound and its prodrugs have been shown to act as dual inhibitors of both Src and P-glycoprotein, an efflux pump that contributes to multidrug resistance in cancer.[3][4]
Saracatinib (AZD0530) is a dual inhibitor of Src and Bcr-Abl tyrosine kinases.[5] Initially developed for the treatment of various solid tumors, its ability to penetrate the central nervous system has led to its investigation in neurological disorders, including glioblastoma.[5][6] Saracatinib has shown particular promise in GBM models expressing the constitutively active epidermal growth factor receptor variant III (EGFRvIII), a common mutation in this cancer.[7][8]
Performance Data: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its prodrugs in various GBM cell lines. Limited direct IC50 data for saracatinib in a wide range of GBM cell lines is available in the public domain; however, its potent inhibition of the Src kinase is well-documented.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | U87 | ~3 | [1] |
| U87-TxR (multidrug-resistant) | 4.8 | [1] | |
| LN-229 | 8.0 | [1] | |
| CAS-1 | <10 | [9] | |
| GL261 | Not specified, but showed drastic reduction in cell vitality | [1] | |
| U87MG | Not specified, but showed drastic reduction in cell vitality | [1] | |
| pro-Si306 | U87 | ~3 | [1] |
| U87-TxR (multidrug-resistant) | ~3 | [1] | |
| LN-229 | Not specified, but retained efficacy | [1] | |
| Saracatinib | Src Kinase (biochemical assay) | 0.0027 | [3] |
| K562 (leukemia cell line) | 0.22 | [10] | |
| Various cancer cell lines (colon, prostate, lung) | 0.2 - 0.7 | [10] |
In Vivo Efficacy
Both this compound and saracatinib have demonstrated anti-tumor activity in preclinical in vivo models of GBM.
This compound: In an orthotopic mouse model using U87 GBM cells, a single oral treatment with this compound resulted in a 30% prolongation of survival.[1] The ability of this compound to efficiently reach the brain was also confirmed in this study.[1] Furthermore, in a zebrafish embryo model, this compound and its prodrug showed anti-invasive effects against U87 xenografts.[10]
Saracatinib: In patient-derived xenograft (PDX) models of EGFRvIII-positive GBM, saracatinib treatment in combination with temozolomide (B1682018) (TMZ) preferentially improved survival.[11][12] However, in mice bearing EGFR wild-type tumors, saracatinib treatment alone was found to decrease survival compared to the control group.[11][12]
Signaling Pathways
The signaling pathways affected by this compound and saracatinib are central to their anti-cancer effects.
References
- 1. A New Strategy for Glioblastoma Treatment: In Vitro and In Vivo Preclinical Characterization of this compound, a Pyrazolo[3,4-d]Pyrimidine Dual Src/P-Glycoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 3. apexbt.com [apexbt.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of an orthotopic glioblastoma mouse model for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Survival Effect of this compound and Its Derivatives on Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. EGFRvIII Confers Sensitivity to Saracatinib in a STAT5-Dependent Manner in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Si306: A Comparative Guide to its Specificity for Src Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Si306, a pyrazolo[3,4-d]pyrimidine derivative, and its specificity as a Src kinase inhibitor. We will objectively evaluate its performance against other known Src inhibitors, presenting supporting experimental data to aid in critical research and development decisions.
Introduction to Src Kinase and this compound
The Src family of non-receptor tyrosine kinases (SFKs) are key regulators of a multitude of cellular processes, including proliferation, differentiation, motility, and adhesion.[1] Dysregulation of Src kinase activity is frequently implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[2] this compound has emerged as a potent inhibitor of c-Src tyrosine kinase, demonstrating promising anti-cancer properties in preclinical studies.[3][4] This guide will delve into the specifics of its inhibitory action and compare it with other established Src inhibitors.
Quantitative Comparison of Src Kinase Inhibitors
The following table summarizes the in vitro inhibitory potency of this compound and other well-characterized Src kinase inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which are key indicators of a drug's potency.
| Inhibitor | Target Kinase | IC50 (nM) | Ki (pM) | Other Notable Targets (IC50 in nM) |
| This compound | c-Src | - | 130,000 | FAK, EGFR (cellular effects observed)[5][6] |
| Dasatinib (B193332) | Src | 0.8 | 16 | Bcr-Abl (<1), c-Kit (79), Lck, Fyn, Yes (subnanomolar)[7][8][9][10] |
| Saracatinib (AZD0530) | c-Src | 2.7 | - | c-Yes, Fyn, Lyn, Blk, Fgr, Lck (4-10), v-Abl (30), EGFR (66)[1][11][12] |
| Bosutinib (B1684425) (SKI-606) | Src | 1.2 | - | Abl (1)[2][13][14] |
Note: IC50 and Ki values can vary depending on the specific assay conditions and cell lines used.
Experimental Evidence of this compound Activity
Studies have demonstrated that this compound and its prodrug, pro-Si306, effectively inhibit the activity of Src kinase in various cancer cell lines, particularly in glioblastoma (GBM).[3] This inhibition leads to a reduction in the phosphorylation of Src and its downstream signaling components.[3][5]
Western blot analyses have shown that treatment with this compound significantly decreases the levels of phosphorylated Src (pSrc).[3] Furthermore, this compound treatment has been observed to reduce the phosphorylation of Focal Adhesion Kinase (FAK) and the expression of Epidermal Growth Factor Receptor (EGFR), both of which are involved in signaling pathways that can be modulated by Src.[5][6] The inhibition of these pathways ultimately contributes to the anti-invasive properties of this compound observed in preclinical models.[5]
Signaling Pathway Context
The following diagram illustrates the central role of Src kinase in cellular signaling and highlights the downstream pathways affected by this compound.
Caption: Src kinase integrates signals from various receptors to regulate key cellular processes.
Experimental Protocols
To ensure the accurate assessment of kinase inhibitor specificity, a multi-faceted approach combining biochemical and cellular assays is crucial.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified kinase.
Objective: To determine the IC50 or Ki value of an inhibitor against a specific kinase.
General Principle: A purified, active kinase is incubated with a specific substrate (peptide or protein) and ATP. The inhibitor is added at varying concentrations to measure its effect on the rate of substrate phosphorylation. The amount of phosphorylation is quantified, often by measuring the amount of ADP produced.[15]
Materials:
-
Purified recombinant Src kinase
-
Specific peptide substrate for Src
-
Kinase reaction buffer
-
ATP solution
-
Test inhibitor (e.g., this compound) stock solution
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
Multi-well plates
-
Plate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, add the kinase, substrate, and inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period at a controlled temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which generates a luminescent signal proportional to the ADP concentration.[15]
-
Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
This assay confirms that the inhibitor can access and engage its target within a cellular context.
Objective: To assess the effect of an inhibitor on the phosphorylation state of the target kinase and its downstream substrates in whole cells.
Procedure:
-
Culture cancer cells (e.g., U87 glioblastoma cells) to a suitable confluency.
-
Treat the cells with varying concentrations of the inhibitor (e.g., this compound) for a specified duration.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., pSrc) and the total form of the kinase.
-
Use secondary antibodies conjugated to an enzyme for detection.
-
Visualize the protein bands and quantify the band intensities to determine the ratio of phosphorylated to total protein. A decrease in this ratio indicates target inhibition.[3]
Workflow for Assessing Kinase Inhibitor Specificity
The following diagram outlines a typical workflow for characterizing the specificity of a novel kinase inhibitor.
Caption: A multi-step workflow for characterizing kinase inhibitor specificity.
Conclusion
The available data strongly supports this compound as a potent inhibitor of Src kinase. While a comprehensive kinome-wide screen to definitively establish its selectivity is not yet publicly available, its demonstrated ability to inhibit Src phosphorylation and downstream signaling pathways in cellular models underscores its on-target activity.[3][5] When compared to multi-kinase inhibitors like dasatinib and bosutinib, which have well-documented effects on other kinases such as Abl, this compound's profile, based on current knowledge, appears more focused on the Src signaling axis.[7][16] Further investigation, including broad-panel kinase screening, will be invaluable in fully elucidating the specificity of this compound and solidifying its potential as a targeted therapeutic agent. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further explore and validate the activity of this compound in their own experimental systems.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, this compound and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Dasatinib | Src Kinases | Tocris Bioscience [tocris.com]
- 9. Dasatinib | Src Family Kinase Inhibitors: R&D Systems [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. promega.com [promega.com]
- 16. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Activity of the Src Inhibitor Si306
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical activity of Si306, a pyrazolo[3,4-d]pyrimidine-based Src kinase inhibitor. The data presented is compiled from various studies investigating its efficacy, particularly in glioblastoma multiforme (GBM) and non-small cell lung cancer (NSCLC) cell lines. While a formal cross-laboratory validation study has not been identified, this guide synthesizes available data to offer insights into the compound's performance and mechanism of action.
Data Presentation: Comparative Efficacy of this compound and Derivatives
The anti-proliferative activity of this compound and its derivatives has been quantified in several cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) and other key findings from published studies.
Table 1: IC₅₀ Values of this compound and its Prodrug in Glioblastoma Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Exposure Time | Reference |
| This compound | U87 | ~3 | Not Specified | [1] |
| pro-Si306 | U87 | ~3 | Not Specified | [1] |
| This compound | U87-TxR | 4.8 | Not Specified | [1] |
| pro-Si306 | U87-TxR | ~3 | Not Specified | [1] |
| This compound | LN-229 | 8.0 | Not Specified | [1] |
| pro-Si306 | LN-229 | Not Specified | Not Specified | [1] |
| Dasatinib | U87 | 6.1 | Not Specified | [1] |
| Dasatinib | U87-TxR | 8.5 | Not Specified | [1] |
| Dasatinib | LN-229 | 24.7 | Not Specified | [1] |
Table 2: Comparative IC₅₀ Values of this compound (C1) and its Derivatives (C2, C3) in Glioblastoma Cell Lines
| Compound | Cell Line | IC₅₀ at 48h (µM) | IC₅₀ at 72h (µM) | Reference |
| This compound (C1) | CAS-1 | 5.88 | 4.17 | [2] |
| C2 (Prodrug) | CAS-1 | 4.17 | 2.56 | [2] |
| C3 (Prodrug) | CAS-1 | 11.75 | 7.94 | [2] |
| This compound (C1) | U87 | 11.62 | 9.04 | [2] |
| C2 (Prodrug) | U87 | 9.55 | 6.03 | [2] |
| C3 (Prodrug) | U87 | >20 | >20 | [2] |
Table 3: IC₅₀ Values of this compound and Lipo-Si306 in Non-Small Cell Lung Cancer Cell Lines after 72h
| Compound | A549 (µM) | PC-9 (µM) | Calu-3 (µM) | Reference |
| This compound | 1.76 | 6.37 | 3.54 | [3] |
| Lipo-Si306 | 3.63 | 14.01 | 7.94 | [3] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for its evaluation.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of this compound. These should be optimized for specific laboratory conditions and cell lines.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or its derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Incubation:
-
Measurement:
-
For MTT: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) and incubate until formazan (B1609692) crystals are dissolved.[4]
-
For MTS: No solubilization step is needed.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins within the Src signaling pathway.
-
Sample Preparation:
-
Culture and treat cells with this compound as described above.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel (e.g., 8-12% acrylamide).
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pSrc, anti-Src, anti-pEGFR, anti-EGFR, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system or X-ray film.
-
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
In Vitro Src Kinase Assay
This assay directly measures the enzymatic activity of Src kinase and its inhibition by this compound.
-
Reaction Setup:
-
In a microplate, prepare a reaction mixture containing kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), a specific Src peptide substrate, and purified active Src enzyme.[5]
-
Add this compound at various concentrations to the appropriate wells.
-
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system that allows for ADP detection). Incubate at 30°C for a predetermined time within the linear range of the reaction.[5][6]
-
Detection (Method-dependent):
-
Radiometric Assay: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.[5][7]
-
Luminescence-based Assay (e.g., ADP-Glo™): Add reagents that convert the ADP produced into a luminescent signal, which is then measured with a luminometer.[6]
-
-
Analysis: Calculate the percentage of Src kinase inhibition at each this compound concentration and determine the IC₅₀ value.
Summary of Findings
The available data indicates that this compound is a potent inhibitor of Src kinase with anti-proliferative effects in various cancer cell lines.[2][3] Studies have shown that this compound and its prodrugs can inhibit Src phosphorylation and affect downstream signaling pathways.[8][9] Notably, the activity of this compound can vary between different cell lines, as demonstrated by the range of IC₅₀ values.[2] The development of prodrugs and liposomal formulations represents an effort to improve the compound's pharmacokinetic properties.[3][10] While the presented data is promising, independent validation of these findings across multiple laboratories would further strengthen the preclinical evidence for this compound.
References
- 1. A New Strategy for Glioblastoma Treatment: In Vitro and In Vivo Preclinical Characterization of this compound, a Pyrazolo[3,4-d]Pyrimidine Dual Src/P-Glycoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigating the potential of the this compound Src inhibitor and its liposomal formulation in the non-small cell lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, this compound and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Si306: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Si306, a pyrazolo[3,4-d]pyrimidine derivative identified as a c-Src tyrosine kinase inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a comprehensive disposal procedure based on best practices for managing investigational drugs and chemicals.
Core Principles for Safe Disposal
Given that this compound is a novel compound, it should be treated as a hazardous substance. The primary principle is to avoid environmental release and ensure the safety of all personnel. All disposal procedures must comply with local, state, and federal regulations. The recommended method for the disposal of such research chemicals is incineration by a licensed hazardous waste disposal facility.[1][2][3][4] Under no circumstances should this compound be disposed of down the drain or in regular laboratory trash.
Quantitative Data and Physicochemical Properties
A specific Safety Data Sheet (SDS) with detailed quantitative data for this compound is not publicly available. For any novel compound, researchers should consult the supplier or synthesize available data to complete a risk assessment. The following table outlines the crucial data points that should be determined for the safe handling and disposal of a new chemical entity like this compound.
| Data Point | Significance for Disposal |
| Molecular Formula | C₁₇H₁₉N₅O₂S (example) |
| Molecular Weight | 357.43 g/mol (example) |
| Physical State | Solid, liquid, etc. Determines the type of waste container and handling procedure. |
| Solubility | Determines appropriate solvents for decontamination and potential environmental fate if spilled. |
| Stability | Information on reactivity, and conditions to avoid (e.g., light, heat) is crucial for safe storage of waste.[5] |
| Toxicity Data (LD₅₀/LC₅₀) | Informs the level of personal protective equipment (PPE) required and the urgency of spill response. |
| Ecotoxicity Data | Determines the potential environmental harm and reinforces the need for contained disposal. |
| Flash Point | Indicates flammability and requirements for spark-proof equipment and storage away from ignition sources. |
| Decomposition Products | Understanding hazardous byproducts of degradation is essential for anticipating risks during storage and in case of a fire. |
Experimental Protocol for Waste Collection and Disposal
The following step-by-step protocol should be followed for the collection and disposal of this compound waste.
-
Segregation: All waste streams containing this compound must be segregated. This includes pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions. Do not mix with other waste types unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container. The container must be in good condition and have a secure lid. For solid waste, a robust, lined container is appropriate. For liquid waste, use a chemical-resistant bottle that can be sealed to prevent leaks.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound (c-Src Kinase Inhibitor)," the date of accumulation, and the responsible Principal Investigator's name and contact information.[1] Ensure all relevant hazard pictograms are displayed.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1] This area should be secure, well-ventilated, and away from general laboratory traffic. The SAA must be registered with your institution's EHS.
-
Spill Management: In the event of a spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Collect the absorbed material and any contaminated items and place them in the designated hazardous waste container. Avoid generating dust from solid spills.
-
Disposal Request: Once the waste container is full or is ready for disposal, submit a chemical waste disposal request to your institution's EHS office.[1][3] EHS will arrange for the collection and transport of the waste to a licensed disposal facility.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a novel research chemical like this compound.
Caption: Disposal workflow for this compound.
Understanding the Target: c-Src Kinase Signaling Pathway
This compound is an inhibitor of c-Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, survival, and migration. Overexpression and activation of c-Src are implicated in the progression of various cancers.[6][7] Understanding this pathway provides context for the compound's mechanism of action and its potential biological hazards.
Caption: Simplified c-Src signaling pathway and the inhibitory action of this compound.
By adhering to these general but critical procedures, laboratory professionals can manage the disposal of this compound and other novel compounds in a manner that is safe, responsible, and compliant with institutional and regulatory standards. Always consult with your institution's Environmental Health and Safety office for specific guidance.
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Disposal Guidance for Handling Si306
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Si306, a Src inhibitor with antitumor activity used in laboratory research.[1] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on established best practices for handling potent, powdered research compounds of unknown toxicity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.
| PPE Component | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | Protects eyes from splashes or airborne particles. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended for enhanced protection. |
| Body Protection | Fully buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will mitigate risks. The following workflow outlines the key steps for safe operational procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.
Disposal Pathway:
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.
Experimental Protocols: Handling and Preparation of Stock Solutions
Objective: To prepare a stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder (CAS No. 1640012-88-9)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Preparation: Perform all operations within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Use a weigh boat to avoid contamination of the balance.
-
Dissolving: Transfer the weighed this compound powder to a sterile vial. Add the calculated volume of DMSO to achieve the desired stock concentration. This compound may be dissolved in DMSO.[2]
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
This guidance is intended to supplement, not replace, your institution's specific safety protocols. Always prioritize a culture of safety and consult with your EHS department for any questions or concerns.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
